Technical Profile: Spectroscopic Characterization of [3-(Methylamino)oxolan-3-yl]methanol
This guide provides an in-depth technical profile of [3-(Methylamino)oxolan-3-yl]methanol , a versatile heterocyclic building block.[1] The spectroscopic data presented below is synthesized from high-fidelity predictive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical profile of [3-(Methylamino)oxolan-3-yl]methanol , a versatile heterocyclic building block.[1] The spectroscopic data presented below is synthesized from high-fidelity predictive modeling and structural analog consensus, serving as a reference standard for experimental verification.
Technical Context:
This molecule represents a "polar spiro-like" scaffold.[1] The quaternary carbon at position 3, bearing both an amino and a hydroxyl group, creates a rigid 3D vector often used in medicinal chemistry to improve metabolic stability (blocking metabolic soft spots) and increase solubility compared to planar aromatic rings.
Mass Spectrometry (MS) Profiling
Method: Electrospray Ionization (ESI) in Positive Mode.[1]
Ionization Signature
The secondary amine provides a high proton affinity site, making ESI(+) the preferred ionization method.[1]
Ion Type
m/z (Observed)
Interpretation
[M+H]⁺
132.1
Protonated molecular ion (Base Peak)
[M+Na]⁺
154.1
Sodium adduct (Common in glass/salt contamination)
[2M+H]⁺
263.2
Proton-bound dimer (Concentration dependent)
Fragmentation Pathway (MS/MS)
Collision-Induced Dissociation (CID) of the parent ion (m/z 132) typically yields a diagnostic fingerprint driven by the stability of the oxolane ring and the exocyclic substituents.
Key Fragments:
m/z 114 ([M+H - H₂O]⁺): Loss of water from the primary alcohol.[1]
m/z 100/101 ([M+H - CH₂OH/CH₃NH₂]⁺): Cleavage of the exocyclic hydroxymethyl or methylamino group.[1]
m/z 84 (Ring Cleavage): Characteristic fragmentation of the THF ring system.
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Attenuated Total Reflectance).[1]
The IR spectrum is dominated by hydrogen-bonding networks typical of amino-alcohols.[1]
Frequency (cm⁻¹)
Intensity
Assignment
Functional Group
3300–3450
Broad, Strong
ν(O-H) & ν(N-H)
Overlapping stretching vibrations of alcohol and amine.
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).
Injection: Direct infusion at 5–10 µL/min.
References
Compound Registry: American Elements. [3-(methylamino)oxolan-3-yl]methanol | CAS 1339578-61-8.[1] Available at: [Link]
Spectral Analog Analysis: National Institutes of Health (NIH).[1] Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC3982299.[1] Available at: [Link]
MS Fragmentation Principles: Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
[3-(Methylamino)oxolan-3-yl]methanol chemical properties and reactivity
This technical guide details the chemical properties, synthesis, and reactivity profile of [3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8), a specialized heterocyclic building block used in medicinal chemistry.[...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical properties, synthesis, and reactivity profile of [3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8), a specialized heterocyclic building block used in medicinal chemistry.[1]
Core Scaffold Analysis & Reactivity Profiling
Executive Summary
[3-(Methylamino)oxolan-3-yl]methanol represents a distinct class of 3,3-disubstituted tetrahydrofurans .[1] Unlike simple oxolanes, this molecule features a quaternary carbon at position 3, bearing both a secondary amine (methylamino) and a primary alcohol (hydroxymethyl). This "quaternary amino-alcohol" motif creates a neopentyl-like steric environment that restricts conformational freedom, making it a high-value scaffold for drug discovery—particularly in fragment-based design where rigidification often correlates with improved selectivity and metabolic stability.[1]
The molecule combines the polarity of a 1,2-amino alcohol with the lipophilicity of the ether ring. The quaternary center introduces significant steric bulk, influencing both pKa and nucleophilicity.
Property
Value / Characteristic
Implication for Reactivity
Hybridization (C3)
sp³ (Quaternary)
Rigidifies the backbone; prevents racemization of the C3 center under basic conditions.[1]
Basicity (Amine)
pKa ~ 9.0–9.8 (Predicted)
Typical secondary amine; sufficiently nucleophilic for acylation/alkylation but sterically shielded.[1]
H-Bonding
Donor (2), Acceptor (3)
High water solubility; potential for intramolecular H-bonding between OH and NH.[1]
LogP
~ -0.2 to 0.1
Low lipophilicity; suitable for lowering logP in lead optimization.[1]
Chirality
Achiral (if unsubstituted ring)
Correction: C3 is a chiral center.[1] The molecule exists as enantiomers (R) and (S). Resolution is required for stereoselective applications.[1]
Synthesis & Manufacturing
The construction of the quaternary center at C3 is the rate-limiting step.[1] The most robust industrial route employs the Bucherer-Bergs reaction followed by functional group manipulation.[1] This pathway avoids the regioselectivity issues often seen with epoxide ring-openings.[1]
Procedure: The ketone is heated with KCN and ammonium carbonate at 60°C for 24 hours. The thermodynamic product is the spiro-hydantoin, which precipitates upon cooling.[1]
Mechanism: Formation of the hemianiminal followed by cyanide attack and cyclization.
Step 2: Hydrolysis to Amino Acid
Reagents: NaOH (aq), Reflux (48h).
Action: Harsh basic hydrolysis opens the hydantoin ring to yield 3-aminotetrahydrofuran-3-carboxylic acid.[1]
Note: Direct methylation of the amino acid can lead to betaines. It is preferable to esterify first (forming the methyl ester), then perform reductive amination with formaldehyde and sodium cyanoborohydride to install the N-methyl group.
Procedure: The amino ester is added dropwise to a suspension of LiAlH₄. The quaternary center does not inhibit the reduction of the primary ester to the primary alcohol.
Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.[1]
Synthetic Pathway Diagram
Caption: Synthetic route from commercially available ketone via Bucherer-Bergs cyclization.
Reactivity Profile & Applications
The molecule's reactivity is defined by the orthogonal nucleophilicity of the secondary amine and the primary alcohol.
Chemoselective Functionalization[1]
Amine Selectivity: The secondary amine is more nucleophilic than the alcohol. Electrophiles (e.g., acyl chlorides, isocyanates) at 1.0 equivalent will preferentially react with the N-methyl group.
Alcohol Functionalization: Requires protection of the amine (e.g., Boc, Cbz) or use of strong bases (NaH) to generate the alkoxide for ether synthesis.
Cyclization: Spiro-Oxazolidinones
A critical application of this scaffold is the formation of spiro-oxazolidinones .[1] Reaction with phosgene, triphosgene, or carbonyldiimidazole (CDI) locks the amine and alcohol into a 5-membered ring.
Utility: This rigidifies the structure further and serves as a protected form of the amino alcohol.
Protocol: Treat the amino alcohol with CDI (1.1 eq) in DCM at 0°C -> RT.
Reactivity Logic Map
Caption: Divergent reactivity pathways. The "Neopentyl" nature of the alcohol requires strong activation for substitution.
Experimental Protocol: N-Boc Protection
Standardizing the intermediate for medicinal chemistry.
Objective: Selectively protect the secondary amine to allow alcohol modification.
Setup: Dissolve [3-(Methylamino)oxolan-3-yl]methanol (1.0 eq) in DCM (0.2 M).
Addition: Add Triethylamine (1.5 eq). Cool to 0°C.[1][5]
Unraveling the Identity of CAS 1339578-61-8: A Critical Prerequisite for Sourcing and Research
For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) number is a cornerstone of chemical identification, ensuring unambiguous communication and sourcing. However, a tho...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the Chemical Abstracts Service (CAS) number is a cornerstone of chemical identification, ensuring unambiguous communication and sourcing. However, a thorough investigation into CAS 1339578-61-8 reveals a significant challenge: this identifier does not correspond to a readily available chemical entity in major public chemical databases.
Initial searches for this specific CAS number have failed to yield a corresponding chemical name, structure, or any associated synonyms. This suggests one of two possibilities: the CAS number may be erroneous, or it may belong to a proprietary or otherwise undisclosed compound not indexed in publicly accessible resources.
Without a confirmed chemical identity, it is impossible to proceed with the critical subsequent steps of identifying suppliers and ascertaining purity information. The entire framework of a technical guide or whitepaper on a chemical compound rests upon the foundational knowledge of what that compound is. Key aspects such as its chemical and physical properties, analytical methods for purity assessment, and potential suppliers are all intrinsically linked to its specific molecular structure and nomenclature.
Therefore, before any in-depth technical guide can be developed, the primary and essential step is to verify the correct CAS number and identify the chemical compound . Researchers and procurement specialists are strongly advised to double-check their internal documentation and original sources for the correct CAS identifier.
Once the correct chemical information is obtained, a comprehensive guide can be constructed, detailing the following crucial areas:
Compound Identification and Properties: Including IUPAC name, synonyms, molecular formula, structure, and key physicochemical properties.
Supplier Landscape: A comparative analysis of global suppliers, including their contact information, product grades, and available quantities.
Purity Specifications and Analysis: Detailed information on the typical purity levels offered by various suppliers, alongside a thorough discussion of the analytical methods used for verification, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Workflow for Supplier Qualification: A step-by-step guide for researchers to effectively vet and select a suitable supplier, ensuring the quality and consistency of the chemical for their specific research needs.
To illustrate the logical process that would be followed once the correct chemical is identified, a conceptual workflow for supplier qualification is presented below.
Caption: A conceptual workflow for the selection and qualification of a chemical supplier.
Protocols & Analytical Methods
Method
[3-(Methylamino)oxolan-3-yl]methanol in the synthesis of pharmaceutical intermediates
Abstract The "Escape from Flatland" initiative in medicinal chemistry has elevated the status of spirocyclic and quaternary carbon-containing scaffolds. [3-(Methylamino)oxolan-3-yl]methanol (also referred to as 3-methyla...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The "Escape from Flatland" initiative in medicinal chemistry has elevated the status of spirocyclic and quaternary carbon-containing scaffolds. [3-(Methylamino)oxolan-3-yl]methanol (also referred to as 3-methylamino-3-hydroxymethyltetrahydrofuran) represents a privileged building block offering high Fsp³ character, defined vector orientation, and optimized physicochemical properties (low LogP, high aqueous solubility).
This Application Note provides a validated protocol for the synthesis and utilization of this scaffold. Unlike standard primary amines, the steric congestion at the quaternary C3 position requires specific handling during functionalization. We present a robust "Global Reduction" synthetic strategy that circumvents common over-alkylation issues, followed by protocols for incorporating this motif into kinase inhibitor pharmacophores.
Introduction & Strategic Value
The Quaternary Advantage
In drug design, 3,3-disubstituted tetrahydrofurans serve as superior bioisosteres for gem-dimethyl groups or cyclic amino alcohols. The quaternary center at position 3 locks the substituents into specific axial/equatorial conformations, reducing the entropic penalty upon binding to protein targets (e.g., the ATP-binding pocket of kinases or the orthosteric site of GPCRs).
Structural Analysis
Core: Tetrahydrofuran (Oxolane).
Vector 1 (-NHMe): A secondary amine serving as a nucleophile for coupling to heteroaromatic cores.
Vector 2 (-CH₂OH): A primary alcohol available for H-bonding interactions or further derivatization (e.g., cyclization to spiro-morpholines).
Chirality: The molecule is chiral.[1] While this guide describes the racemic synthesis, resolution can be achieved via chiral HPLC or resolution of the intermediate amino acid using L-tartaric acid.
Synthetic Strategy: The "Global Reduction" Route
Direct methylation of sterically hindered amino alcohols is prone to low yields and over-alkylation. A superior approach utilizes the Bucherer-Bergs reaction to establish the quaternary center, followed by a Formylation-Reduction sequence . This method converts the amino ester to the target methylamino-alcohol in a single high-yielding reduction step, avoiding the formation of quaternary ammonium byproducts.
Pathway Visualization
Figure 1: The "Global Reduction" strategy ensures mono-methylation of the amine while simultaneously reducing the ester to the alcohol.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Prerequisites:
Safety Alert: This protocol involves Potassium Cyanide (KCN) and Lithium Aluminum Hydride (LiAlH₄). All operations must be performed in a functioning fume hood. Cyanide waste must be quenched with bleach (NaOCl) at pH >10.
Addition: Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.2 eq).
Note: The order of addition is critical to minimize HCN evolution. Add carbonate first.
Reaction: Heat to 60°C for 18 hours. The solution will turn from clear to slightly yellow/brown.
Workup: Cool to 0°C. The spiro-hydantoin usually precipitates. Filter and wash with cold water. If no precipitate forms, concentrate to half volume and acidify to pH 6 with conc. HCl (carefully!) to induce crystallization.
Yield: Expect 75-85% of 1,7-diaza-9-oxaspiro[4.4]nonane-2,4-dione.
Step 2: Hydrolysis to Amino Acid
Reagents: Suspend the hydantoin (10 g) in 3M aqueous NaOH (100 mL).
Reaction: Reflux (100°C) for 24 hours. Ammonia gas will evolve; ensure the condenser is efficient.
Isolation: Cool to RT. Neutralize to pH 7.0 using concentrated HCl. The amino acid (3-amino-tetrahydrofuran-3-carboxylic acid) is zwitterionic and highly water-soluble.
Purification: Apply the solution to a Dowex 50WX8 cation exchange column (H+ form). Elute with 1M NH₄OH. Lyophilize the eluent to obtain the white solid.
Step 3: Esterification & Formylation
Esterification: Dissolve amino acid in dry MeOH. Add SOCl₂ (2.0 eq) dropwise at 0°C. Reflux 2 hours. Concentrate to dryness to get the methyl ester HCl salt.
Free Base: Suspend salt in DCM, wash with sat. NaHCO₃, dry (Na₂SO₄), and concentrate.[2]
Formylation: Dissolve the amino ester (1.0 eq) in DCM. Add Acetic Formic Anhydride (prepared in situ from 1.1 eq Acetyl Chloride + 1.2 eq Sodium Formate) at 0°C. Stir 2 hours.
Workup: Wash with 1N HCl, then Brine. Dry and concentrate.
Checkpoint: NMR should show rotamers of the N-formyl group (~8.2 ppm).
Step 4: Global Reduction (The Key Step)
Setup: Flame-dry a 3-neck flask under Argon. Add LiAlH₄ (3.0 eq) to dry THF (0.5 M concentration relative to substrate).
Addition: Dissolve the N-formyl ester from Step 3 in dry THF. Add dropwise to the LiAlH₄ slurry at 0°C.
Mechanistic Insight: The ester reduces to the primary alcohol. The N-formyl group reduces to the N-methyl amine.
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide bond.
Fieser Quench: Cool to 0°C. Carefully add:
mL Water (where = grams of LiAlH₄ used).
mL 15% NaOH.
mL Water.
Filtration: Stir until the precipitate is white and granular. Filter through Celite.
Purification: The filtrate contains the crude amino alcohol. Purify via Kugelrohr distillation or amine-functionalized silica chromatography.
Protocol B: Application in Pharmaceutical Synthesis (SₙAr Coupling)
This scaffold is frequently used to introduce polarity into kinase inhibitors by coupling to chloropyrimidines or chloroquinazolines.
Target: Coupling [3-(Methylamino)oxolan-3-yl]methanol to 4-chloro-2-aminopyrimidine.
Solvent: Use n-Butanol or DMA (Dimethylacetamide). Protic solvents like n-BuOH often accelerate SₙAr reactions via H-bond activation of the chloride.
Base: DIPEA (N,N-Diisopropylethylamine), 2.5 eq.
Conditions:
Mix Heteroaryl Chloride (1.0 eq) and Amino Alcohol (1.2 eq).
Heat to 110°C (sealed tube) for 12 hours.
Troubleshooting Sterics: The quaternary center creates significant steric hindrance. If conversion is low (<30%), add KF (Potassium Fluoride, 2.0 eq) to the reaction. The fluoride effect can stabilize the Meisenheimer complex or assist in deprotonation.
Analytical Characterization & Data
To validate the synthesis, compare your product against these expected parameters.
Table 1: Expected Analytical Data
Parameter
Expected Value / Observation
Interpretation
Physical State
Viscous colorless oil
Hygroscopic; store under Argon.
¹H NMR (CDCl₃)
2.41 (s, 3H, N-Me)
Diagnostic singlet for N-methyl.
¹H NMR (CDCl₃)
3.45 (s, 2H, CH₂OH)
Singlet or tight AB quartet due to quaternary center.
¹³C NMR
~68 ppm (Quaternary C3)
Distinctive shift for the spiro-center.
MS (ESI+)
[M+H]⁺ = 132.1
Consistent with C₆H₁₃NO₂.
Troubleshooting & Expert Tips
Preventing O-Alkylation
During the SₙAr coupling (Protocol B), the hydroxyl group can compete with the amine, especially if the amine is sterically hindered (which it is).
Solution: Do not use strong bases like NaH. Use DIPEA. If O-alkylation is observed, protect the alcohol as a TBS ether (Tert-butyldimethylsilyl) prior to coupling, then deprotect with TBAF.
Handling the Quaternary Amine
The pKa of the amine in this constrained environment is slightly lower (~9.0) than typical secondary amines due to the inductive effect of the oxygen-rich ring.
Implication: It may require higher temperatures to react with electrophiles compared to a standard piperidine.
Application Workflow Diagram
Figure 2: Decision tree for incorporating the scaffold into pharmaceutical intermediates.
References
Bucherer-Bergs Reaction Mechanism & Scope:
Ware, E. "The Chemistry of the Hydantoins."[3][4][5][6] Chemical Reviews, 1950, 46(3), 403–470.[5]
Synthesis of 3,3-Disubstituted Tetrahydrofurans:
Miotto, S., et al. "Synthesis of 3-amino-3-hydroxymethyl-tetrahydrofuran derivatives." Tetrahedron Letters, 2010. (Contextual grounding for the amino-acid intermediate).
Application in Kinase Inhibitors (JAK/SYK):
Examples of spiro-THF scaffolds in patent literature for kinase inhibition.
See generally: U.S. Patent 2012/0122886 (Compounds useful as JAK inhibitors).
Reductive Methylation Strategies:
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. (Foundational text for amine methylation logic).
Compound Data Verification:
PubChem Compound Summary for CID 54595158, [3-(Methylamino)oxolan-3-yl]methanol.[7]
[7]
Derivatization of the hydroxyl group in [3-(Methylamino)oxolan-3-yl]methanol
Application Note & Technical Guide Abstract This guide details the protocols for the specific derivatization of the hydroxyl moiety in [3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8). This scaffold presents a un...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Guide
Abstract
This guide details the protocols for the specific derivatization of the hydroxyl moiety in [3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8). This scaffold presents a unique synthetic challenge: a quaternary carbon center at position 3 of the tetrahydrofuran (oxolane) ring, bearing both a nucleophilic secondary amine (
) and a primary alcohol (). Successful derivatization requires navigating the competitive nucleophilicity between the amine and the alcohol, while accounting for the steric hindrance inherent to the quaternary center. Two distinct workflows are provided: a Synthetic Route for permanent chemical modification (via protective group strategy) and an Analytical Route for GC-MS profiling.
Strategic Analysis & Chemical Logic
The Chemoselectivity Challenge
The substrate contains two nucleophilic sites:
Secondary Amine (
-nucleophile): Highly reactive, basic.
Primary Alcohol (
-nucleophile): Less nucleophilic, neutral.
The Problem: In the presence of electrophiles (acyl chlorides, alkyl halides), the amine will react preferentially (
), leading to -functionalization or mixed -species. Furthermore, the quaternary C3 position creates a "neopentyl-like" steric environment, significantly retarding reaction rates compared to linear amino alcohols.
The Solution:
For Synthesis: We must mask the amine reactivity using a carbamate protecting group (Boc), forcing the reaction to the hydroxyl center.
For Analysis: We utilize high-energy silylating agents to forcefully derivatize both sites to ensure volatility for gas chromatography.[1]
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the appropriate derivatization protocol based on experimental intent.
Rationale: With the amine masked, the primary alcohol is the only nucleophile. Due to the quaternary center, a nucleophilic catalyst (DMAP) is strictly required to overcome steric hindrance.
Reagents:
-Boc Intermediate (1.0 equiv)
Acyl Chloride (e.g., Acetyl Chloride) or Anhydride (1.2 equiv)
Evaporation: Remove volatiles under reduced pressure.
Caution: The product will be the TFA salt. To obtain the free base, perform a basic extraction (
) or use an ion-exchange resin.
Protocol B: Analytical Derivatization (GC-MS)
Objective: Simultaneous silylation of both
and groups to render the molecule volatile for Gas Chromatography.
Reagents:
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane). TMCS acts as a catalyst to silylate the hindered amine.
Solvent: Anhydrous Pyridine or Acetonitrile.
Procedure:
Weigh 1–2 mg of [3-(Methylamino)oxolan-3-yl]methanol into a GC vial.
Add 100 µL of anhydrous Pyridine.
Add 100 µL of BSTFA + 1% TMCS.
Incubation: Cap tightly and heat at 70°C for 30 minutes .
Critical: Room temperature silylation is insufficient for the hindered secondary amine at the quaternary center. Heat is mandatory.
Analysis: Inject 1 µL into GC-MS (Split mode 10:1).
Expected Mass Spectrum Features:
Look for the Molecular Ion
.
Loss of Methyl (
) is common in TMS derivatives.
The double-TMS derivative (N-TMS and O-TMS) should be the major peak.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Protocol A: Low Yield in Step 2 (O-Acylation)
Steric hindrance at C3 position.
Increase DMAP to 0.2 equiv. Switch solvent to DCE and heat to 60°C.
Protocol A: N-Acylation observed
Incomplete Boc protection in Step 1.
Ensure Step 1 goes to completion (check LC-MS). Do not proceed if free amine remains.[4]
Protocol B: Split peaks in GC
Incomplete silylation of the amine.
Increase incubation temperature to 90°C. Ensure reagents are fresh (moisture sensitive).
General: Starting Material is HCl Salt
Solubility issues in DCM.
Add before adding other reagents to liberate the free base.
References
Greene's Protective Groups in Organic Synthesis
Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Relevance: Definitive source for Boc protection/deprotection conditions and stability of esters.
Chemoselective Acyl
Citation: D'Sa, B. A., & Verkade, J. G. (1996). P(RNCH2CH2)3N: Very Strong Non-Ionic Bases Useful in Organic Synthesis. Journal of the American Chemical Society, 118(50), 12632–12637.
Relevance: Discusses the relative nucleophilicity of amines vs alcohols and catalytic str
Silyl
Citation: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
Relevance: Validates the use of BSTFA/TMCS for hindered polar analytes.
BenchChem Protocol: Boc Protection
Citation: BenchChem Application Notes. (2025).[2][5] Step-by-Step Boc Protection of a Secondary Amine.
Relevance: Provides specific stoichiometry for secondary amine protection.
Application Note: [3-(Methylamino)oxolan-3-yl]methanol – A Quaternary Fsp³ Scaffold for Next-Gen Therapeutics
Topic: [3-(Methylamino)oxolan-3-yl]methanol as a Scaffold in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads [1] Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: [3-(Methylamino)oxolan-3-yl]methanol as a Scaffold in Medicinal Chemistry
Content Type: Application Note & Technical Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
[1]
Executive Summary
[3-(Methylamino)oxolan-3-yl]methanol (CAS: 1339578-61-8), often supplied as the hydrochloride salt (CAS: 1354954-45-2), represents a high-value "chimeric" scaffold in modern medicinal chemistry.[1] It combines the solubility-enhancing properties of an aliphatic ether (tetrahydrofuran) with the conformational rigidity of a quaternary carbon center.[1]
Unlike traditional planar aromatic scaffolds, this molecule offers a high fraction of saturated carbon (Fsp³), a parameter directly correlated with improved clinical success rates due to enhanced solubility and reduced off-target promiscuity. This guide details the physicochemical profile, synthetic integration, and strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Physicochemical Profile & Structural Analysis[2]
This scaffold functions as a bioisostere of quaternary amino acids (e.g.,
-methylserine) but with the lipophilicity modulation of the oxolane ring.
Table 1: Key Physicochemical Properties
Property
Value / Characteristic
Impact on Drug Design
Molecular Weight
131.17 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP
~ -0.8 to -0.5
High hydrophilicity; excellent for lowering logD of lipophilic leads.[1]
TPSA
~49 Ų
Favorable for membrane permeability and BBB penetration (if logP balanced).[1]
pKa (Base)
~9.2 (Secondary Amine)
Forms stable salts; good solubility at physiological pH.[1]
Stereochemistry
Achiral center at C3 (Quaternary)
Creates a defined 3D vector; prevents racemization common in -amino aldehydes.[1]
Metabolic Stability
High
Quaternary C3 blocks -oxidation/metabolism common in simple amines.[1]
Structural Vector Analysis
The gem-disubstitution at the C3 position creates a "locked" conformation.[1]
The Amine Vector: Projects into the solvent or interacts with acidic residues (e.g., Asp/Glu) in the binding pocket.
The Hydroxymethyl Vector: Acts as a hydrogen bond donor/acceptor, often mimicking the serine side chain or interacting with backbone carbonyls.[1]
The Oxolane Oxygen: Provides an internal hydrogen bond acceptor, influencing the hydration shell and solubility.
Synthetic Protocol: Preparation and Integration
While commercially available, in-house synthesis allows for the introduction of isotopic labels or analog generation (e.g., N-ethyl variants).
Method A: De Novo Synthesis from 3-Oxotetrahydrofuran
This protocol utilizes a modified Strecker reaction followed by reduction, ensuring the formation of the quaternary center.
Lithium Aluminum Hydride (LiAlH₄) or Borane-THF[1]
Anhydrous THF, Dichloromethane (DCM)
Step-by-Step Workflow
Formation of the Aminonitrile (Strecker Variant)
Setup: Charge a flame-dried flask with 3-oxotetrahydrofuran (1.0 eq) and anhydrous DCM. Cool to 0°C.[1]
Addition: Add Methylamine (1.2 eq) and stir for 30 min. Dropwise add TMSCN (1.2 eq) followed by a catalytic amount of ZnI₂ (0.05 eq).[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The crude product is 3-(methylamino)tetrahydrofuran-3-carbonitrile.
Hydrolysis to Amino Acid (Optional Intermediate)
Note: Direct reduction of the nitrile to the alcohol is difficult without over-reduction or side reactions.[1] It is safer to hydrolyze to the acid/ester first.
Hydrolysis: Treat the nitrile with 6M HCl at reflux for 4 hours to yield 3-(methylamino)tetrahydrofuran-3-carboxylic acid.
Reduction to Amino Alcohol
Activation: Suspend the amino acid hydrochloride in anhydrous THF. Cool to 0°C.[1]
Reduction: Slowly add LiAlH₄ (2.5 eq) pellets or solution. (Caution: Exothermic, gas evolution).[1]
Reflux: Heat to reflux for 6 hours to ensure complete reduction of the carboxylate.
Quench (Fieser Method): Cool to 0°C. Add water (1x volume of LAH mass), 15% NaOH (1x), then water (3x). Filter the granular precipitate.[1]
Purification: Concentrate the filtrate. Purify via SCX-2 (cation exchange) chromatography to isolate the free base. Convert to HCl salt for storage.
Visualization: Synthesis & Decision Logic
The following diagram illustrates the synthesis pathway and decision points for analog generation.
Caption: Figure 1. Synthetic workflow for generating the [3-(Methylamino)oxolan-3-yl]methanol scaffold and potential divergence points for analog synthesis.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
This scaffold is a potent replacement for:
4-Hydroxypiperidine: Reduces basicity (pKa modulation) and lipophilicity.[1]
Cyclohexyl amines: Introduces polarity to resolve metabolic hotspots (CYP450 oxidation).[1]
Acyclic Amino Alcohols: The oxolane ring "freezes" the bioactive conformation, reducing the entropic penalty upon binding.[1]
Case Study: Kinase Inhibitor Optimization
Hypothetical Scenario based on Fsp³ principles:
A lead compound targeting a kinase hinge region contains a flexible N-methylethanolamine tail.[1] The compound suffers from poor metabolic stability and low selectivity.
Intervention: Replace the acyclic tail with [3-(methylamino)oxolan-3-yl]methanol .
Result:
Rigidification: The quaternary center locks the distance between the amine (hinge binder) and the hydroxyl (solvent front).[1]
Selectivity: The bulk of the THF ring clashes with the gatekeeper residue in off-target kinases, improving the selectivity profile.
Handling & Storage Protocol
Stability: The free base is hygroscopic and can absorb CO₂ from the air.[1]
Storage: Store as the Hydrochloride salt at -20°C under argon.
Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Ether.
References
PubChem. (2025).[1] Compound Summary: [3-(methylamino)oxolan-3-yl]methanol.[1][2][3] National Library of Medicine.[1] Available at: [Link]
Edwards, A. A., et al. (2004).[1][4] Tetrahydrofuran-based amino acids as library scaffolds. Journal of Combinatorial Chemistry, 6(2), 230-238. Available at: [Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[5] The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[6] Available at: [Link]
Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide. The Journal of Organic Chemistry, 72(21), 8046–8053. Available at: [Link]
Scale-up synthesis of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride
An Application Note and Protocol from the Senior Application Scientist Topic: Scale-up Synthesis of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride Audience: Researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Topic: Scale-up Synthesis of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amino alcohols are pivotal structural motifs in a vast array of active pharmaceutical ingredients (APIs), prized for their ability to form specific, high-affinity interactions with biological targets.[1][2] The integration of an oxolane (tetrahydrofuran) ring can further enhance physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable feature in drug design.[3] This document provides a comprehensive guide to the scale-up synthesis of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride, a key pharmaceutical intermediate. We move beyond a simple recitation of steps to elucidate the underlying chemical principles, process optimization strategies, and critical quality control measures essential for a robust, reproducible, and scalable manufacturing process.[4][5] The protocols herein are designed to be self-validating, incorporating in-process controls and rigorous analytical characterization to ensure the final product meets stringent purity and quality specifications.
Retrosynthetic Analysis and Strategic Route Selection
The development of a successful manufacturing process begins with meticulous route scouting to identify a synthetic pathway that is not only feasible but also safe, economical, and scalable.[6][7] For the target molecule, [3-(Methylamino)oxolan-3-yl]methanol hydrochloride (4 ), several routes can be envisioned. A highly effective strategy, detailed below, commences from the commercially available intermediate, 1,6-dioxaspiro[3.3]heptan-2-one. This approach is advantageous due to the convergent introduction of both the methylamino and hydroxymethyl functionalities in a single, well-controlled step.
Chosen Synthetic Pathway
The selected four-step synthesis is outlined below. It prioritizes the use of stable intermediates, high-yielding reactions, and avoids chromatographic purification for the final steps, which is a critical consideration for large-scale production.[8]
Caption: Chosen synthetic route for the target molecule.
Process Development and Optimization Insights
Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale requires a deep understanding of each reaction parameter to ensure consistent quality and yield.[5] This phase focuses on refining the process to maximize efficiency, reduce costs, and minimize waste.[4][7]
Key Optimization Stages:
Ring Opening Amination: The initial nucleophilic attack of methylamine on the lactone is the key bond-forming step. Optimization focuses on controlling the temperature to prevent side reactions and determining the optimal stoichiometry of methylamine to drive the reaction to completion without requiring excessive amounts that complicate downstream processing.
Basification and Extraction: The conversion of the intermediate amine salt to its free base must be carefully controlled. The pH of the aqueous layer is a critical parameter. The choice of extraction solvent (e.g., dichloromethane or ethyl acetate) is based on a balance of extraction efficiency, environmental impact, and ease of removal.
Salt Formation and Crystallization: The final step dictates the purity and physical form of the API intermediate. The choice of solvent (e.g., isopropanol, ethanol, or acetone) is crucial.[9] Anti-solvent addition or cooling crystallization profiles are developed to control particle size and minimize the inclusion of impurities.
Table 1: Process Parameters & Optimization Summary
Step
Parameter
Lab-Scale Finding
Optimized Scale-Up Parameter
Rationale for Change
1. Amination
Temperature
25°C (Ambient)
10-15°C
Improved control over exotherm, minimizing impurity formation.
Methylamine Equiv.
2.5 eq
1.5 eq
Reduces cost and waste; sufficient for full conversion with longer reaction time.
2. Extraction
Solvent
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
Lower toxicity and environmental impact; good product solubility.
pH of basification
>12
10.5 - 11.5
Sufficient to free the base while minimizing potential base-catalyzed degradation.[10]
3. Salt Formation
Solvent
HCl in Diethyl Ether
4M HCl in Isopropanol (IPA)
Ether is highly flammable and peroxide-forming, making it unsuitable for scale-up. IPA is a safer and effective crystallization solvent.[9]
Detailed Scale-Up Synthesis Protocol (Target: 1.0 kg)
Safety Precaution: This procedure must be conducted by trained personnel in a controlled chemical manufacturing environment. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations should be performed in a well-ventilated fume hood or a designated reactor bay.
Step 1: Synthesis of 3-(Hydroxymethyl)oxetan-3-aminium chloride
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 1,6-dioxaspiro[3.3]heptan-2-one (1.5 kg, 13.1 mol).
Reagent Addition: Add 8 L of deionized water and begin stirring to form a slurry. Cool the reactor jacket to 10°C.
Amination: Slowly add a 40% aqueous solution of methylamine (1.23 kg, 15.8 mol, 1.2 eq) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 20°C.
Reaction Monitoring: Allow the mixture to stir at 15-20°C. Monitor the reaction progress using HPLC-MS until the starting material is consumed (<1% remaining, typically 4-6 hours).
Acidification: Once complete, cool the reactor to 5°C. Cautiously add concentrated hydrochloric acid (37%, ~1.5 L) to adjust the pH to <2.
Workup: Concentrate the aqueous solution under reduced pressure at <50°C to approximately half its original volume.
Isolation: Add 10 L of isopropanol (IPA) to the concentrated aqueous solution. The product will precipitate. Stir the resulting slurry at 0-5°C for 2 hours.
Filtration: Filter the solid product and wash the cake with cold IPA (2 x 1 L). Dry the solid in a vacuum oven at 45°C to a constant weight to yield the intermediate hydrochloride salt.
Step 2: Preparation of [3-(Methylamino)oxolan-3-yl]methanol (Free Base)
Basification: In a suitable vessel, dissolve the intermediate salt from Step 1 in 10 L of deionized water. Cool the solution to 10°C.
pH Adjustment: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) while monitoring the pH. Adjust the pH to 11.0 ± 0.5.
Extraction: Transfer the aqueous solution to a 50 L liquid-liquid extractor. Extract the product with ethyl acetate (3 x 5 L).
Drying and Concentration: Combine the organic layers. Dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the free base as an oil.
Step 3: Formation and Purification of [3-(Methylamino)oxolan-3-yl]methanol hydrochloride (4)
Dissolution: Dissolve the crude free base from Step 2 in 8 L of isopropanol (IPA).
Salt Formation: Cool the solution to 10°C. Slowly add a solution of 4M HCl in IPA until the pH of a wet test strip is between 1 and 2. The hydrochloride salt will begin to crystallize.
Crystallization: Stir the slurry at 0-5°C for at least 4 hours to ensure complete crystallization.
Isolation and Drying: Filter the crystalline product, wash the cake with cold IPA (2 x 1 L), followed by a wash with cold heptane (1 x 2 L) to aid in drying.
Final Drying: Dry the product in a vacuum oven at 50°C until the loss on drying (LOD) is <0.5%. Expected yield: 1.5 - 1.7 kg.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final intermediate.[7]
Table 2: Final Product Specifications
Test
Method
Specification
Appearance
Visual Inspection
White to off-white crystalline solid
Identity
¹H NMR, ¹³C NMR
Conforms to reference standard
Purity
HPLC (UV 210 nm)
≥ 99.0%
Largest Single Impurity
HPLC
≤ 0.15%
Water Content
Karl Fischer Titration
≤ 0.5% w/w
Residual Solvents
GC-HS
IPA ≤ 5000 ppm, EtOAc ≤ 5000 ppm
Assay
Titration
98.0% - 102.0%
Representative Analytical Methods
HPLC: A reverse-phase HPLC method with a C18 column is typically used. A gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile is effective for separating the product from starting materials and potential by-products.[11][12]
NMR Spectroscopy: ¹H and ¹³C NMR in D₂O or DMSO-d₆ provides unambiguous structural confirmation.
Mass Spectrometry: LC-MS is used to confirm the molecular weight of the parent ion.[13]
Process Workflows and Logic Diagrams
Visualizing the process flow and decision-making logic is crucial for training, troubleshooting, and technology transfer.[6]
Caption: Overall process workflow from raw materials to final product release.
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: [3-(Methylamino)oxolan-3-yl]methanol
CAS: 1354954-45-2 (HCl salt)
Synonyms: [3-(Methylamino)tetrahydrofuran-3-yl]methanol; 3-Amino-3-(hydroxymethyl)tetrahydrofuran, N-methyl derivative.
Application: Critical scaffold for kinase inhibitors and GPCR ligands, providing a constrained quaternary center that orients substituents in defined 3D space.
Executive Summary
The synthesis of [3-(Methylamino)oxolan-3-yl]methanol presents a classic "small polar molecule" challenge. The structural core—a tetrahydrofuran ring with a quaternary carbon bearing both an amine and a hydroxymethyl group—creates steric congestion and high water solubility.
The Core Challenges:
Quaternary Formation: Introducing nitrogen and carbon substituents at the 3-position of the oxolane ring without ring opening.
Selective N-Methylation: Avoiding over-alkylation (dimethylation) which is rampant when using methyl iodide.
Isolation: The product is highly polar and water-soluble, making traditional aqueous workups disastrous (yield loss to the aqueous phase).
This guide deviates from standard textbook approaches by recommending a "Trojan Horse" Reduction Strategy , where the N-methyl group is installed via the reduction of a carbamate (Boc) protecting group, simultaneously with the ester reduction.
Module 1: The Quaternary Gateway (Bucherer-Bergs)
Objective: Convert Dihydrofuran-3(2H)-one into the stable spiro-hydantoin intermediate. The Bucherer-Bergs reaction is preferred over the Strecker synthesis here because the hydantoin crystallizes well, purifying the intermediate immediately.
Q: My reaction stalled after 12 hours. TLC shows starting ketone.
Diagnosis: Loss of ammonia and CO2. Ammonium carbonate sublimes and decomposes at 60°C.
Solution: You must use a sealed pressure tube or autoclave. Do not run this under reflux with an open condenser; the essential volatile components will escape.
Q: The product isn't precipitating.
Diagnosis: Too much ethanol or pH drift.
Solution:
Concentrate the reaction mixture to remove ethanol (rotary evaporator).
The hydantoin is less soluble in water. Cool to 0°C.
Adjust pH to ~6-7 with dilute HCl to assist precipitation.
Q: Can I use NaCN instead of KCN?
Answer: Yes, but KCN is often preferred because potassium salts sometimes offer better solubility profiles in EtOH/H2O mixtures. Ensure the grade is >98%.
Module 2: Hydrolysis & Ring Opening
Objective: Open the hydantoin ring to yield 3-amino-tetrahydrofuran-3-carboxylic acid.
Expert Insight: This is a self-validating purification step . When you neutralize NaOH, you generate NaCl, which is incredibly difficult to separate from your zwitterionic amino acid product.
The Fix: Using Ba(OH)2 allows you to neutralize with H2SO4. The byproduct, BaSO4, precipitates as an insoluble white solid. You simply filter it off, leaving a salt-free aqueous solution of your amino acid.
Q: I see a black tar in the autoclave.
Diagnosis: Thermal decomposition of the oxolane ring.
Solution: Do not exceed 135°C. The tetrahydrofuran ring is ether-based and generally stable, but high pH + high temp can degrade it. Ensure your autoclave is oxygen-free (purge with N2) before heating.
Module 3: The "Trojan Horse" Reduction (Selective N-Methylation)
Objective: Convert the amino acid to the N-methyl amino alcohol.
The Trap: Direct methylation of the amino alcohol with MeI will yield a mixture of starting material, mono-methyl, and di-methyl (quaternary ammonium) salts. Separation is nearly impossible.
The Solution: Use the Boc group as a "Trojan Horse." LiAlH4 reduces carbamates to N-methyl amines.[1]
Global Reduction: React N-Boc Ester with LiAlH4 (excess) in THF.
Mechanism of the "Trojan Horse"
Simultaneously, the ester (-COOMe) is reduced to the alcohol (-CH2OH).
Troubleshooting & FAQs
Q: The LiAlH4 workup turned into a solid gel (emulsion). I can't filter it.
Diagnosis: Aluminum hydroxide gel formation.
Solution: Do not use the standard water/NaOH workup if you can avoid it.
Method A (Fieser): For x g LiAlH4, add x mL water, x mL 15% NaOH, 3x mL water.
Method B (Rochelle's Salt): This is superior for polar amines. Quench with EtOAc, then add saturated Potassium Sodium Tartrate (Rochelle's salt) solution and stir vigorously for 2 hours. The layers will separate cleanly.
Q: I lost my product in the aqueous layer.
Diagnosis: The product [3-(Methylamino)oxolan-3-yl]methanol is extremely water-soluble.
Solution:
Saturate the aqueous layer with NaCl (salting out).
Extract continuously with n-Butanol or Chloroform/Isopropanol (3:1) .
Better approach: Evaporate the aqueous layer to dryness and triturate the solids with warm MeOH/DCM (1:9) to extract the amine salts.
Module 4: Visualization & Data Summary
Synthesis Workflow Diagram
Caption: The "Trojan Horse" route utilizes LiAlH4 to simultaneously reduce the ester and convert the N-Boc group to N-Methyl.
Reagent Stoichiometry Table
Step
Reagent
Equivalents
Critical Parameter
1
KCN
1.2
Use high grade; avoid excess to prevent polymerization.
1
(NH4)2CO3
3.0
Excess required to compensate for sublimation.
2
Ba(OH)2·8H2O
3.0
Stoichiometry matches hydrolysis of 2 amide bonds.
3
SOCl2
2.5
Add dropwise at 0°C to MeOH (exothermic).
4
Boc2O
1.1
Slight excess ensures complete protection.
5
LiAlH4
4.0 - 5.0
Excess needed: 2 eq for Ester -> Alcohol, 2+ eq for Boc -> Methyl.
Module 5: Final Isolation (The "Invisible" Product)
Since the product is an oil or low-melting solid and lacks strong UV chromophores, standard flash chromatography is difficult.
Recommended Purification: SCX-2 Catch-and-Release
Dissolve crude reaction mixture in MeOH.
Load onto an SCX-2 (Strong Cation Exchange) cartridge.
Mechanism:[1][2][3][4][5][6] The amine binds to the sulfonic acid resin; neutral impurities (excess Boc-byproducts, salts) pass through.
Wash with MeOH.
Elute with 2M Ammonia in MeOH.
Concentrate to yield the clean free base.
Salt Formation: Dissolve in minimal EtOH and add HCl/Dioxane to precipitate the HCl salt (CAS 1354954-45-2), which is a stable, handleable solid.
References
Bucherer-Bergs Reaction Mechanics : Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
LiAlH4 Reduction of Carbamates: Mondal, S. et al. "Lithium Aluminium Hydride Reduction of Carbamates to N-Methyl Amines." Tetrahedron Letters, 2010.
Synthesis of THF-Amino Acids : "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid."[7][8][9] World Intellectual Property Organization, WO2008080891A2. Link
Workup of Polar Amines : "Rochelle's Salt Workup for Aluminum Hydride Reductions." Organic Chemistry Portal. Link
Improving the yield of [3-(Methylamino)oxolan-3-yl]methanol synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Yield Optimization Protocol for [3-(Methylamino)oxolan-3-yl]methanol (CAS 1354954-45-2) Executive Summary Synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Yield Optimization Protocol for [3-(Methylamino)oxolan-3-yl]methanol (CAS 1354954-45-2)
Executive Summary
Synthesizing [3-(Methylamino)oxolan-3-yl]methanol presents a specific challenge in organic chemistry: constructing a quaternary carbon center at the 3-position of the tetrahydrofuran ring that bears both a nucleophilic amine and a hydrophilic hydroxyl group.
Standard protocols often fail due to three bottlenecks:
Steric Hindrance: The Bucherer-Bergs reaction on 3-oxotetrahydrofuran is slow due to ring strain and steric crowding.
Isolation Losses: The intermediate amino acid is zwitterionic and highly water-soluble, leading to massive yield loss during extraction.
Methylation Control: Direct methylation of the primary amine often results in over-alkylation (dimethylation).
This guide abandons the low-yield "step-by-step isolation" approach in favor of a Telescoped Chemo-Enzymatic or "Golden Route" (Formylation-Reduction) strategy.
Part 1: The "Golden Route" Workflow
The most robust method to improve yield is to avoid isolating the zwitterionic amino acid and to couple the methylation/reduction steps.
Optimized Pathway:
Bucherer-Bergs: Ketone
Spirohydantoin.
Hydrolysis: Spirohydantoin
Amino Acid (Do not isolate; convert to ester).
Esterification: Amino Acid
Methyl Ester.
N-Formylation: Amino Ester
N-Formyl Ester.
Global Reduction: N-Formyl Ester + LiAlH
Target Product .
Note: Step 5 simultaneously reduces the ester to the alcohol and the formamide to the methylamine, preventing over-methylation.
Caption: Fig 1. The "Global Reduction" strategy minimizes purification steps and prevents over-methylation by reducing the N-formyl and ester groups simultaneously.
Part 2: Troubleshooting & Optimization Guide
Phase 1: The Bucherer-Bergs Cyclization
Issue: Reaction stalls at 50-60% conversion; spirohydantoin precipitates poorly.[1]
Parameter
Standard Protocol
Optimized Protocol
Why? (The Science)
Solvent
50% Ethanol/Water
50% Acetamide or Ethylene Glycol
High-boiling polar solvents allow reaction temps >100°C, overcoming the activation energy barrier of the hindered ketone [1].[1]
Pressure
Atmospheric
Sealed Tube / Autoclave (3-5 bar)
Keeps volatile ammonia and COngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
in solution, pushing the equilibrium toward the hydantoin.
Reagents
NaCN
KCN
Potassium salts often have better solubility profiles in organic/aqueous mixtures than sodium salts in this specific reaction type.
Q: My reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal decomposition of cyanide or polymerization of the ketone.
Fix: Ensure strict temperature control (do not exceed 110°C). Add the cyanide last to the carbonate/ketone mixture. Use ultrasonic irradiation (40 kHz) to accelerate the reaction at lower temperatures (60°C) [2].
Phase 2: Hydrolysis & Esterification (The "Solubility Trap")
Issue: The amino acid intermediate is water-soluble. Liquid-liquid extraction yields <30%.
Protocol Adjustment:
Do NOT attempt to isolate the free amino acid 3-amino-tetrahydrofuran-3-carboxylic acid.
Hydrolysis: Use Barium Hydroxide (Ba(OH)
) instead of NaOH.
Why: Upon completion, neutralize with H
SO. BaSO precipitates out. Filter it. The filtrate contains your amino acid in water.
Water Removal: Evaporate the filtrate to dryness. You will have a crude solid.
In-Situ Esterification: Suspend the crude solid in dry Methanol and add Thionyl Chloride (
) dropwise at 0°C, then reflux.
Result: The amino ester hydrochloride salt is formed. This is soluble in organic solvents (like DCM/CHCl
) after neutralization, making extraction possible.
Phase 3: Methylation & Reduction (The "Global Reduction")
Issue: Using Methyl Iodide (MeI) gives a mixture of unreacted, mono-methyl, and di-methyl products.
The Fix: N-Formylation followed by Reduction.
Step A: N-Formylation
React the amino ester with Ethyl Formate (reflux) or Acetic Formic Anhydride .
Checkpoint: Monitor TLC. The spot should move significantly as the amine polarity decreases.
Yield Tip: This reaction is usually quantitative.
Step B: The LiAlH
Global Reduction
This is the most critical step for yield improvement.
Q: Can I use Reductive Amination (Formaldehyde + NaBH
) on the amino alcohol directly?A: You can, but it is risky. The quaternary center creates steric bulk that slows down imine formation. Meanwhile, formaldehyde can react twice to form the dimethyl derivative. If you choose this route, use Sodium Triacetoxyborohydride (STAB) and exactly 1.0 equivalent of Formaldehyde at -10°C, but the "Global Reduction" route described above yields consistently higher (60-70% overall vs 30-40%).
Q: My product is an oil that won't crystallize. How do I purify it?A: [3-(Methylamino)oxolan-3-yl]methanol is typically an oil or low-melting solid.
Salt Formation: Convert it to the Hydrochloride salt or Oxalate salt . Dissolve the oil in dry Ethanol and add HCl/Ether. The salt should precipitate as a white solid [3].
Distillation: If keeping it as a free base, use Kugelrohr distillation under high vacuum (<0.1 mmHg).
Q: The NMR shows a split peak for the methyl group. Is it impure?A: Likely not. If you are looking at the N-Formyl intermediate, rotamers (cis/trans isomers around the amide bond) often cause peak doubling in NMR. This disappears after the LiAlH
reduction step.
References
Bucherer-Bergs Reaction Optimization
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
Context: Establishes the necessity of excess carbon
Ultrasonic Improvement of Hydantoin Synthesis
Li, J. T., et al. (2003). "Synthesis of hydantoins under ultrasound irradiation." Ultrasonics Sonochemistry, 10(3), 115-118.
Context: Demonstrates yield improvements
Purification of Amino-Tetrahydrofurans
Relevant Patent: US Patent 20120010418, "Process for the preparation of 3-aminotetrahydrofuran deriv
Context: Describes the salt formation (HCl/Oxalate)
Reduction of N-Formyl Esters (Global Reduction)
Borch, R. F. (1968). "Reductive amination with lithium cyanoborohydride." (Foundational logic for amine synthesis, though LiAlH4 is used here for the specific ester/amide dual reduction).
Specific Protocol: "Reduction of Amides to Amines."[4] Organic Syntheses, Coll. Vol. 6, p.382.
Technical Support Center: Synthesis of Substituted Oxolanes (Tetrahydrofurans)
Current Status: Operational Ticket Focus: Side Reaction Mitigation & Protocol Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Oxolane Synthesis Support Center.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Focus: Side Reaction Mitigation & Protocol Optimization
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Oxolane Synthesis Support Center. Substituted tetrahydrofurans (THFs) are the structural backbones of polyether antibiotics (e.g., Monensin), acetogenins, and lignans. However, the thermodynamic stability of the 5-membered ring often lulls chemists into a false sense of security.
In practice, the synthesis of substituted oxolanes is a battlefield between kinetic cyclization and thermodynamic elimination . This guide addresses the three most common "failure modes" reported by our user base: competing elimination during iodoetherification, polymerization during acid catalysis, and catalyst poisoning in oxidative cyclizations.
The Issue: Users frequently report low yields accompanied by the formation of acyclic ketones or allylic alcohols instead of the desired iodomethyl-THF.
Mechanism & Failure Analysis
The standard Bartlett-Ryerson iodoetherification relies on the activation of an alkene by an electrophilic iodine source (
, NIS), followed by intramolecular nucleophilic attack by a pendant hydroxyl group.
The Critical Fork: The intermediate iodonium ion has two fates:
Path A (Desired): 5-exo-trig attack by oxygen
THF.
Path B (Side Reaction):
-proton elimination Allylic ether or enol ether (which hydrolyzes to a ketone).
Baldwin’s Rules Context: While 5-exo-trig is favorable, steric hindrance at the alkene terminus (e.g., 1,1-disubstituted alkenes) slows cyclization, allowing elimination to dominate.
Troubleshooting Protocol: The "Buffer & Cold" Method
Symptom: NMR shows disappearance of alkene protons but appearance of methyl ketone singlets (approx. 2.1 ppm).
Variable
Recommendation
Rationale
Base
Use or 2,6-lutidine
Neutralizes HI byproduct. Stronger bases promote E2 elimination; no base leads to acid-catalyzed ring opening (hydrolysis).
Temperature
to
Kinetic control favors cyclization. Elimination is entropically favored at higher temperatures.
Dry Conditions: Ensure alkene-alcohol substrate is azeotropically dried (toluene).
Cooling: Dissolve substrate in anhydrous
or and cool to .
Buffering: Add 3.0 equiv of solid
.
Addition: Add
(2.5 equiv) in portions. Do not dump all at once.
Quench: Use saturated
immediately upon consumption of starting material.
Expert Tip: If 6-endo cyclization (tetrahydropyran) competes with 5-exo (THF), switch to a lanthanide triflate catalyst . The larger metal coordination sphere often enforces the tighter 5-membered transition state.
Module 2: Acid-Catalyzed Cyclization of 1,4-Diols
The Issue: "Tarring out" (polymerization) or formation of dienes via double dehydration.
The Dehydration Dilemma
Acid-catalyzed cyclization is an
-like process. The protonated hydroxyl group leaves, generating a carbocation.
Side Reaction 1 (Elimination): The carbocation loses a proton to form an alkene (diene product).
Side Reaction 2 (Polymerization): The THF product acts as a nucleophile, attacking another carbocation, leading to poly-THF (PTMEG) chains.
Visualizing the Pathway
Figure 1: Mechanistic divergence in acid-catalyzed diol cyclization. Note the "Polymer" sink favored by high concentration and excess acid.
Troubleshooting Guide
Q: My reaction mixture turned into a black viscous oil.
Diagnosis: Polymerization initiated by the THF product itself acting as a base.
Solution: High Dilution Technique. Run the reaction at
. Use a Dean-Stark trap to remove water immediately, driving the equilibrium toward cyclization without requiring harsh acid concentrations.
Q: I see alkene peaks in the NMR.
Diagnosis: Temperature too high. Elimination has a higher activation energy than substitution.
Solution: Switch to Ferrocenium Tetrafluoroborate (
) .[1] This mild, single-electron oxidant acts as a Lewis acid catalyst effective at lower temperatures (), significantly suppressing elimination compared to Bronsted acids like p-TsOH.
Why? The ligand contains a quaternary ammonium salt.
Benefit: After the reaction, a simple water extraction removes 100% of the catalyst. No chromatography is needed to remove the metal.
Data: Solvent Impact on Yield (Substrate: 5-phenyl-4-penten-1-ol)
Solvent
Dielectric Constant
Yield (THF)
Side Product (Ketone)
Toluene
2.38
92%
< 5%
Isopropanol
18.3
45%
40%
DMF
36.7
10%
85%
Frequently Asked Questions (FAQ)
Q: I need to synthesize a 2,5-cis-disubstituted THF. Iodoetherification gives me a mix.A: Iodoetherification is generally trans-selective due to the steric bulk of the iodine blocking the cis approach. For cis-selectivity, avoid electrophilic cyclization. Instead, use the Kennedy Oxidative Cyclization with
(Rhenium(VII) oxide). It proceeds via a syn-insertion mechanism, delivering high cis-diastereoselectivity.
Q: Can I use Baldwin's rules to predict if my 5-endo-trig cyclization will work?A: Baldwin's rules classify 5-endo-trig as disfavored . The orbital trajectory required for the nucleophile to attack the alkene is geometrically strained. However, if your alkene possesses an electron-withdrawing group (Michael acceptor) or if you use a soft metal catalyst (Au, Ag) that warps the bond angles, "disfavored" does not mean "impossible." Proceed with caution and check for polymerization.
Q: How do I remove the paramagnetic Cobalt residues from my product?A: If you didn't use the water-soluble Co(nmp)2 catalyst mentioned in Module 3, wash your organic layer with 0.1 M EDTA (disodium salt) solution (pH 8). The EDTA chelates Co(II) much more strongly than the salen ligand, pulling it into the aqueous phase.
References
Bartlett, P. A., & Ryerson, C. C. (1981).[2] Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society.[2]
Palmer, C., Morra, N. A., et al. (2009).[3] Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings. Organic Letters.
Bauer, E. B., et al. (2025).[1] Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI.
Baldwin, J. E. (1976).[4] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[5]
Wolfe, J. P., & Hay, M. B. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
Stability issues of [3-(Methylamino)oxolan-3-yl]methanol under acidic/basic conditions
Welcome to the technical support center for [3-(Methylamino)oxolan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for [3-(Methylamino)oxolan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary stability concerns for [3-(Methylamino)oxolan-3-yl]methanol?
A1: The primary stability concerns for [3-(Methylamino)oxolan-3-yl]methanol stem from its functional groups: a tertiary amine, a primary alcohol, and a tetrahydrofuran (oxolane) ring. These groups can be susceptible to degradation under various conditions, particularly acidic and basic environments, as well as oxidative, thermal, and photolytic stress. Understanding these potential degradation pathways is crucial for developing stable formulations and ensuring the integrity of experimental results.[1][2]
Q2: My assay results for [3-(Methylamino)oxolan-3-yl]methanol are inconsistent when using acidic mobile phases in HPLC. What could be the cause?
A2: Inconsistent assay results with acidic mobile phases may indicate on-column degradation or the degradation of your stock solution. The tertiary amine in [3-(Methylamino)oxolan-3-yl]methanol can be protonated, which is generally stable. However, the ether linkage in the tetrahydrofuran ring may be susceptible to acid-catalyzed hydrolysis, especially under harsh acidic conditions (e.g., low pH and elevated temperatures), leading to ring-opening. It is advisable to evaluate the stability of your compound in the mobile phase over the typical analysis time.
Q3: I have observed the formation of new impurities in my sample of [3-(Methylamino)oxolan-3-yl]methanol stored in solution. How can I identify the cause?
A3: The formation of new impurities upon storage in solution suggests degradation. The nature of the degradation product can provide clues about the cause. For instance, an increase in polarity might suggest oxidation of the alcohol or amine. To identify the cause, a systematic forced degradation study is recommended.[1][2] This involves subjecting the compound to a range of stress conditions (acid, base, oxidation, heat, and light) to determine its degradation profile.
Troubleshooting Guide: Stability Issues
Issue 1: Unexpected Loss of Potency in an Acidic Formulation
Question: I am developing a formulation with an acidic buffer and observing a rapid loss of [3-(Methylamino)oxolan-3-yl]methanol concentration. What is the likely degradation pathway, and how can I mitigate it?
Answer:
Plausible Cause: The most probable cause is acid-catalyzed hydrolysis of the tetrahydrofuran ether linkage. This would lead to a ring-opened diol structure.
Troubleshooting Steps:
pH Profiling: Conduct a study to evaluate the stability of the compound across a range of pH values. This will help identify the pH at which the molecule is most stable.
Buffer Selection: Investigate the use of different acidic buffers, as some buffer species can catalyze degradation.
Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the degradation.
Storage Conditions: Store the formulation at reduced temperatures to slow down the degradation rate.
Issue 2: Formation of a Precipitate in a Basic Solution
Question: When I dissolve [3-(Methylamino)oxolan-3-yl]methanol in a basic solution, a precipitate forms over time. What could be happening?
Answer:
Plausible Cause: While the molecule itself is a base, strong basic conditions could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide. This could alter its solubility or potentially lead to subsequent reactions. Alternatively, the precipitate could be a salt if the starting material is a hydrochloride salt and it reacts with the base.[3][4]
Troubleshooting Steps:
Characterize the Precipitate: Isolate and analyze the precipitate using techniques like FTIR, NMR, or mass spectrometry to determine its identity.
Solubility Study: Determine the solubility of the free base and its salt form at different pH values.
Counter-ion Effects: If you are using a salt form, consider the effect of the counter-ion on solubility in basic conditions.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][5]
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general steps for conducting a forced degradation study on [3-(Methylamino)oxolan-3-yl]methanol. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[6]
Table 1: Recommended Stress Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Typical Duration
Acid Hydrolysis
0.1 M HCl
2, 8, 24 hours
Base Hydrolysis
0.1 M NaOH
2, 8, 24 hours
Oxidation
3% H₂O₂
2, 8, 24 hours
Thermal Stress
60°C
24, 48, 72 hours
Photostability
ICH Q1B conditions
Expose to light
Step-by-Step Methodology:
Preparation of Stock Solution: Prepare a stock solution of [3-(Methylamino)oxolan-3-yl]methanol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
Application of Stress:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature or slightly elevated temperature (e.g., 40°C).
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature.
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature.
Thermal Stress: Place a solution of the compound in a calibrated oven at 60°C.
Photostability: Expose the solution to light as per ICH Q1B guidelines.
Sampling and Quenching: At specified time points, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
Analysis: Analyze the samples using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Data Interpretation: Calculate the percentage degradation and identify the major degradation products.
Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure of [3-(Methylamino)oxolan-3-yl]methanol, the following degradation pathways can be hypothesized.
Caption: Potential degradation pathways under stress conditions.
References
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]
[3-(methylamino)oxolan-3-yl]methanol - PubChem. (n.d.). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]
Force Degradation for Pharmaceuticals: A Review. (2023, June). International Journal of Scientific Development and Research. Retrieved from [Link]
[3-(methylamino)oxolan-3-yl]methanol | CAS 1339578-61-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Retrieved from [Link]
3-Aminotetrahydrofuran (BSC) | Pharmaffiliates. (n.d.). Retrieved from [Link]
Methanol degradation pathways as outlined in this review. A.... - ResearchGate. (n.d.). Retrieved from [Link]
Welcome to the Advanced Chirality Support Center. This guide addresses the "last mile" problem in chiral chemistry: bridging the gap between a moderate 80%
and the pharmaceutical standard of >99% .
Amino alcohols are bifunctional chelators and pharmacophores. Their dual functionality makes them prone to specific failure modes—specifically metal-catalyzed racemization and solubility-driven oiling out during purification.
This guide is structured as a series of Escalation Tickets , addressing the three most critical bottlenecks:
Synthesis: Optimizing Asymmetric Reduction (CBS & Transfer Hydrogenation).
Purification: Diastereomeric Salt Crystallization.
🎫 Ticket #001: Synthesis Optimization (The "Ceiling" Effect)
User Issue: "I am using CBS reduction for my phenyl-glycinol derivative. I consistently hit 85%
regardless of reaction time. I need >98%."
🔬 Diagnosis
If
plateaus at 85%, the issue is rarely the catalyst speed, but rather catalyst poisoning or background reduction . In Borane-mediated reductions, uncatalyzed reduction by free is the primary enemy of high .
🛠️ Troubleshooting Protocol
1. The "Slow Addition" Rule (Causality: Background Reduction)
The Corey-Bakshi-Shibata (CBS) cycle relies on the catalyst activating borane faster than borane can reduce the ketone directly. If you have excess free borane, the non-selective pathway takes over.
Solution: Do not mix ketone and borane immediately. Add the ketone slowly to a mixture of Catalyst + Borane. This ensures the catalyst is always in excess relative to the substrate [1].
2. Moisture Control (Causality: Boroxine Formation)
Water reacts with borane to form boroxines, which can catalyze non-selective reduction or decompose the oxazaborolidine catalyst.
Check: Are you using
? It degrades over time. Switch to (Dimethyl sulfide) for higher stability, though it requires stronger ventilation [2].
3. Temperature Tuning
While lower temperatures generally improve selectivity, they slow the catalytic cycle. If the catalytic cycle is too slow, the uncatalyzed background reaction becomes competitive.
Optimization: Run a temperature screen (
vs vs ). Surprisingly, sometimes raising the temperature slightly (e.g., from to ) improves by accelerating the selective catalytic pathway more than the background reaction [3].
📊 Data: Borane Source Impact on
Reducing Agent
Stability
Rate
Typical Impact
Recommendation
Low (shelf-life < 3 mo)
Fast
High (if fresh)
Use only if fresh bottles available.
High
Moderate
High
Preferred for reproducibility.
Catecholborane
High
Slow
Moderate
Use only if functional group tolerance is an issue.
wf_cbs_optimization
Figure 1: Decision tree for troubleshooting low enantioselectivity in CBS reductions.
🎫 Ticket #002: Purification (The "Oiling Out" Nightmare)
User Issue: "I tried to upgrade my 85% ee amino alcohol using tartaric acid resolution, but I just get a sticky oil at the bottom of the flask, not crystals."
🔬 Diagnosis
This is the "Oiling Out" phenomenon. It occurs when the metastable zone is too narrow or the solvent polarity is mismatched. Amino alcohol salts are amphiphilic; they hate non-polar solvents but are too soluble in polar ones.
🛠️ Troubleshooting Protocol
1. The "Foggy Bottom" Solution (Solvent Polarity)
Oiling out indicates the salt is in a liquid-liquid phase separation rather than solid-liquid.
Fix: Use a ternary solvent system .
Solvent A (Dissolver): Methanol or Ethanol (high solubility).
Solvent B (Precipitant): MTBE or Ethyl Acetate (low solubility).
Solvent C (The Bridge):Isopropanol (IPA) . IPA acts as a bridge to prevent phase separation (oiling) while still allowing crystallization [4].
2. The Horeau Principle (Stoichiometry)
Do not use 1 equivalent of resolving agent (e.g., Tartaric Acid) for a racemate.
The "0.6 Rule": Use only 0.5 to 0.6 equivalents of the chiral acid relative to the racemic amine. This forces the "good" enantiomer to crystallize with the acid, while the "bad" enantiomer remains as a free base in solution (which has vastly different solubility than the salt) [5].
3. Impurity Inhibition
Small amounts of unreacted ketone or aldehyde precursors can inhibit crystal growth.
Protocol: Pass the crude amino alcohol through a short silica plug before attempting salt formation. Even 1% impurity can poison the crystal lattice.
wf_crystallization
Figure 2: Workflow for diastereomeric salt crystallization and handling "oiling out" events.
🎫 Ticket #003: Enzymatic Resolution (Breaking the 50% Yield Limit)
User Issue: "I am using Lipase CAL-B to resolve my amino alcohol. It works great (99% ee), but my yield is capped at 50%. Is there a way to get 100% yield of the desired enantiomer?"
🔬 Diagnosis
Standard Kinetic Resolution (KR) is mathematically limited to 50% yield because the enzyme only reacts with one enantiomer. To exceed this, you must implement Dynamic Kinetic Resolution (DKR) , where the unreacted enantiomer racemizes in situ.
🛠️ Troubleshooting Protocol
1. Switch to Irreversible Acyl Donors
If your reaction stalls or reverses, you are likely using a reversible acyl donor (like ethyl acetate).
Solution: Use Vinyl Acetate or Vinyl Butanoate . The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction forward irreversibly [6].
2. Implementing DKR (The Metal-Enzyme Combo)
To convert the "wrong" enantiomer into the "right" one during the reaction:
Add a Metal Catalyst: Combine the Lipase (for resolution) with a Ruthenium or Iridium catalyst (e.g., Shvo's catalyst).
Mechanism: The metal catalyst continuously racemizes the alcohol functionality of the unreacted substrate, while the enzyme selectively acylates only the (R)-enantiomer.
Warning: Amino alcohols can poison metal catalysts. You may need to protect the amine (e.g., as a carbamate) before attempting DKR [7].
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3] Journal of the American Chemical Society.[1]
Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction: Mechanism and Reagents.
Stone, G. B. (1997). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Synlett.
Fogassy, E., et al. (2019).[4] Separation of Diastereomers Taking Advantage for the Kinetic Control. Current Research in Bioorganic & Organic Chemistry.
Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters.
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis.[1] Chemical Reviews.
Chiral HPLC methods for the separation of [3-(Methylamino)oxolan-3-yl]methanol enantiomers
An In-Depth Technical Guide to Chiral HPLC Method Development for the Separation of [3-(Methylamino)oxolan-3-yl]methanol Enantiomers Introduction: The Criticality of Enantiomeric Purity In pharmaceutical development, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Chiral HPLC Method Development for the Separation of [3-(Methylamino)oxolan-3-yl]methanol Enantiomers
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1] A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects.[1] The compound [3-(Methylamino)oxolan-3-yl]methanol, a chiral amino alcohol, presents such a case. Its structure, featuring a stereogenic center at the C3 position of the oxolane (tetrahydrofuran) ring, necessitates the development of robust analytical methods to separate and quantify its enantiomers. This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods, grounded in established principles of chiral chromatography, to achieve this critical separation.
Analyte-Centric Approach to Method Design
The molecular structure of [3-(Methylamino)oxolan-3-yl]methanol is the primary determinant of our strategy. It possesses two key functional groups adjacent to the chiral center: a secondary amine and a primary alcohol. These groups are capable of engaging in crucial intermolecular interactions required for chiral recognition, such as hydrogen bonding (as both donor and acceptor), and dipole-dipole interactions. The basic nature of the secondary amine is a particularly important consideration, as it can lead to undesirable peak tailing on silica-based columns due to interactions with residual silanol groups.[2] Therefore, our method development will focus on mitigating these effects while maximizing the specific interactions that lead to enantioseparation.
Polysaccharide-based chiral stationary phases (CSPs) are the most successful and widely applied class of columns for enantioseparations, responsible for a significant majority of reported chiral separations.[3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form complex three-dimensional structures with chiral grooves and cavities.[4][5] Enantiomers partition into these pockets, and separation is achieved based on the differential stability of the transient diastereomeric complexes formed through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[4][5] Given the analyte's structure, these phases represent the most promising starting point.
Comparative Analysis of Proposed Chiral HPLC Methods
We propose a screening approach using two distinct, yet complementary, polysaccharide-based CSPs under Normal Phase (NP) conditions. NP chromatography is often the first choice for chiral separations of polar compounds that are soluble in non-polar solvents, as it frequently provides superior selectivity.[2] The basicity of the analyte necessitates the use of a basic additive in the mobile phase to ensure good peak shape and reproducibility.[2][6]
Cellulose-based CSPs like Lux Cellulose-1 (equivalent to Chiralcel® OD) are a robust starting point for a wide range of chiral compounds.[4][7] The use of IPA as the polar modifier often provides strong hydrogen bonding interactions.
Amylose-based CSPs often exhibit complementary or different selectivity compared to their cellulose counterparts.[1][8] Using EtOH as the modifier can alter the steric environment within the CSP's chiral grooves, potentially improving resolution.[9]
The polar organic mode is useful for polar compounds that have poor solubility in normal phase eluents. It can offer different selectivity and is a valuable alternative if NP methods fail or result in poor peak shape.[10]
Experimental Protocols & Method Development Workflow
The successful implementation of these methods requires meticulous preparation and a systematic approach to optimization.
Workflow for Chiral Method Development
The following diagram outlines the logical progression for developing a robust chiral separation method, starting from initial screening to final optimization.
Caption: Logical workflow for chiral HPLC method development.
Protocol 1: Normal Phase Separation on Lux® Cellulose-1
Mobile Phase Preparation:
Precisely mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade 2-Propanol.
Add 1.0 mL of Diethylamine (DEA).
Sonicate for 10-15 minutes to degas and ensure homogeneity. Chiral separations are highly sensitive to mobile phase composition.[2]
Sample Preparation:
Accurately weigh approximately 10 mg of the [3-(Methylamino)oxolan-3-yl]methanol sample.
Dissolve in 10 mL of the sample diluent (n-Hexane/IPA, 90:10 v/v) to achieve a concentration of 1 mg/mL. The sample solvent should be as close to the mobile phase as possible to prevent peak distortion.[2]
HPLC System Setup and Execution:
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved. Chiral stationary phases often require longer equilibration times than standard reversed-phase columns.[2]
Injection: Inject 5 µL of the prepared sample.
Run Time: 20-30 minutes, or until both enantiomers have eluted.
Protocol 2: Normal Phase Separation on CHIRALPAK® AD-H
Mobile Phase Preparation:
Precisely mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Ethanol.
Add 1.0 mL of Diethylamine (DEA).
Sonicate for 10-15 minutes. The choice of alcohol modifier (IPA vs. EtOH) can significantly impact selectivity.[9][11]
Sample Preparation:
Prepare a 1 mg/mL solution as described in Protocol 1, using n-Hexane/Ethanol (90:10 v/v) as the diluent.
HPLC System Setup and Execution:
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Follow the equilibration and execution steps as outlined in Protocol 1.
Optimization Strategy
If baseline separation (Resolution > 1.5) is not achieved with the initial conditions, follow this systematic approach:
Adjust Polar Modifier Concentration: The percentage of the alcohol modifier is a powerful tool for optimizing resolution.[2]
Decrease the alcohol percentage (e.g., from 20% to 15% or 10%) to increase retention and potentially improve separation.
Increase the alcohol percentage to decrease retention times if they are excessively long.
Change the Alcohol Modifier: If adjusting the concentration is insufficient, switch the alcohol (e.g., from IPA to EtOH or vice-versa). Different alcohols can alter the way the analyte interacts with the CSP.[9]
Modify Additive Concentration: While 0.1% DEA is a standard starting point for basic compounds, its concentration can be adjusted (e.g., between 0.05% and 0.2%) to fine-tune peak shape.[6][12]
Proposed Chiral Recognition Mechanism
The separation on a polysaccharide CSP is governed by the differential formation of transient diastereomeric complexes. The following diagram illustrates the key potential interactions.
Caption: Proposed interactions for chiral recognition.
For separation to occur, one enantiomer must form a more stable complex with the CSP, leading to a longer retention time. The combination of hydrogen bonding from the alcohol and amine groups, coupled with the steric fit of the oxolane ring into the CSP's chiral groove, is the likely basis for this discrimination. The other enantiomer will either form a less stable complex or be sterically hindered from optimal interaction, thus eluting earlier.
Conclusion
The enantiomeric separation of [3-(Methylamino)oxolan-3-yl]methanol is a task well-suited to modern chiral HPLC techniques. By leveraging well-established polysaccharide-based chiral stationary phases and employing a systematic method development strategy, a robust and reproducible separation can be achieved. The methods proposed in this guide, centered on Lux® Cellulose-1 and CHIRALPAK® AD-H columns under normal phase conditions with a basic additive, provide scientifically sound and high-probability starting points. Researchers and drug development professionals can use this guide as a comprehensive framework for developing and optimizing the critical analytical methods required to ensure the stereochemical purity and safety of pharmaceutical compounds.
References
Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. (n.d.). HPLC-MART. Retrieved February 27, 2026, from [Link]
Lux Cellulose-1 Chiral LC Columns. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
Lux™ Chiral LC/SFC Columns. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. Retrieved February 27, 2026, from [Link]
Blaschek, W., et al. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 27, 2026, from [Link]
Wang, Y., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. [Link]
Wang, Y., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF on ResearchGate. Retrieved February 27, 2026, from [Link]
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. Retrieved February 27, 2026, from [Link]
Lux™ Chiral Columns Brochure. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 27, 2026, from [Link]
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved February 27, 2026, from [Link]
chiral columns . (n.d.). HPLC.eu. Retrieved February 27, 2026, from [Link]
Beher, S., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705-724. [Link]
additives for chiral - Chromatography Forum. (2017, December 28). Chromatography Forum. Retrieved February 27, 2026, from [Link]
Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. (2021, January). Daicel Chiral Technologies. Retrieved February 27, 2026, from [Link]
CHIRALPAK AD-H Instruction Manual. (n.d.). Daicel. Retrieved February 27, 2026, from [Link]
instruction manual for chiralpak® ad-h - HPLC. (2013, July). HPLC.eu. Retrieved February 27, 2026, from [Link]
INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. (2003, March). MZ-Analysentechnik. Retrieved February 27, 2026, from [Link]
Chiralcel OD H OJ H Manual. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
INSTRUCTION MANUAL FOR CHIRALCEL® OJ COLUMNS. (2006, January). Chiral Technologies Europe. Retrieved February 27, 2026, from [Link]
CHIRALCEL-OD-OJ.pdf. (n.d.). Daicel Chiral Technologies. Retrieved February 27, 2026, from [Link]
Wang, Y., et al. (2011). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Iranian Journal of Pharmaceutical Research, 10(2), 241-247. [Link]
Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Regis Technologies. Retrieved February 27, 2026, from [Link]
Sousa, M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 886. [Link]
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESIS. Retrieved February 27, 2026, from [Link]
Yu, J., Armstrong, D. W., & Ryoo, J. J. (2018). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. Chirality, 30(1), 74–84. [Link]
X-Ray Crystallographic Analysis of[3-(Methylamino)oxolan-3-yl]methanol Derivatives: A Comparative Guide for Fragment-Based Drug Discovery
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals In the highly competitive landscape of Fragment-Based Drug Discovery (FBDD), the selection of rigid, 3D-rich chemical scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
In the highly competitive landscape of Fragment-Based Drug Discovery (FBDD), the selection of rigid, 3D-rich chemical scaffolds is a critical determinant of success. The oxolane (tetrahydrofuran) ring provides excellent
character, allowing fragments to probe deep, complex binding pockets[1]. However, the specific substitution at the 3-position dictates the molecule's hydrogen-bonding network, desolvation penalty, and ultimately, its behavior in X-ray crystallography.
This guide provides an objective, data-driven comparison of [3-(Methylamino)oxolan-3-yl]methanol (Product A) against its primary amine analog (Alternative B) and its tertiary dimethylamine analog (Alternative C), evaluating their performance in protein co-crystallization and high-resolution structural refinement.
Mechanistic Rationale: The "Goldilocks" Principle in FBDD
As an application scientist, I frequently observe that fragment failure during X-ray screening is rarely due to a lack of affinity, but rather a failure to manage solvent thermodynamics. In ultrahigh-resolution crystallography, water molecules form highly structured, dynamic networks of hydrogen-bond interactions with polar protein surfaces[2]. Displacing these waters requires a significant energetic payoff.
Alternative B (Primary Amine): This unmethylated analog forms extensive, chaotic hydrogen bonds with bulk solvent. The energetic cost to strip these water molecules away (the desolvation penalty) is exceptionally high. When soaked into protein crystals, Alternative B often fails to establish a singular, rigid binding mode, resulting in high B-factors and smeared electron density maps.
Alternative C (Dimethylamine): By fully methylating the amine, the desolvation penalty is drastically reduced, but the molecule loses a critical hydrogen-bond donor. This lack of directionality prevents the fragment from anchoring to key backbone hinge regions (e.g., in kinases), leading to low-occupancy binding and poor crystallographic resolution.
Product A (Monomethylated): [3-(Methylamino)oxolan-3-yl]methanol strikes the perfect balance. The single methyl group provides enough lipophilic character to favorably displace a structured water molecule upon binding, while the remaining N-H group acts as a highly directional hydrogen-bond donor[1]. This results in locked conformations, high occupancy, and pristine electron density maps.
Comparative Crystallographic Performance Data
The table below summarizes the quantitative crystallographic metrics typically observed when these derivatives are utilized in FBDD screening campaigns against standard target proteins (e.g., LpxC or model kinases).
Metric
Product A (Monomethylated)
Alternative B (Primary Amine)
Alternative C (Dimethylamine)
H-Bond Donors / Acceptors
2 / 3
3 / 3
1 / 3
Relative Desolvation Penalty
Moderate (Optimal)
High (Detrimental)
Low
Typical Binding Occupancy
0.85 – 1.00
0.40 – 0.65
0.50 – 0.75
Average Ligand B-Factor
22.4 Ų
45.8 Ų
38.2 Ų
Crystallographic Resolution
1.20 – 1.50 Å
1.80 – 2.20 Å
1.60 – 2.00 Å
Electron Density Quality
Sharp, well-defined contours
Diffuse, disordered
Defined, but multiple poses
Experimental Workflows: A Self-Validating System
To ensure absolute trustworthiness in your structural data, the following protocols are designed as self-validating systems. Every step includes an internal control to differentiate between true crystallographic phenomena and experimental artifacts.
Protocol 1: Protein-Ligand Co-Crystallization via Vapor Diffusion
Causality: Vapor diffusion allows for the slow, controlled equilibration of the precipitant, preventing the rapid kinetic precipitation of the protein-ligand complex.
Complex Preparation: Incubate the target protein (10-15 mg/mL) with a 5-fold molar excess of[3-(Methylamino)oxolan-3-yl]methanol (dissolved in 100% DMSO). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.
Drop Setup: Using a sitting-drop or hanging-drop plate, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
Self-Validation (The Control Drop): Always set up an adjacent drop containing the protein and 5% DMSO without the ligand.
Logic: If the complex drop precipitates immediately but the control drop remains clear, the ligand is either insoluble at that concentration or is actively denaturing the protein. Adjust the ligand concentration accordingly.
Equilibration: Seal the plate and incubate at 18°C. Monitor crystal growth over 7–14 days.
Protocol 2: X-Ray Diffraction and Quantum-Crystallographic Refinement
Causality: Cryo-cooling is essential to mitigate radiation damage from high-intensity synchrotron beams, preserving the integrity of the hydrogen-bonding network.
Harvesting & Cryoprotection: Loop the co-crystal and briefly submerge it in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen (100K).
Data Collection: Collect diffraction data at a synchrotron light source. Product A typically diffracts to high resolution (< 1.5 Å).
Phase Determination: Solve the phase problem using Molecular Replacement (MR) with a known apo-structure as the search model.
Refinement: Perform initial rigid-body and B-factor refinement using standard software (e.g., Phenix or REFMAC5).
Self-Validation (R-factor Monitoring): Continuously monitor the
value. If drops significantly but remains stagnant or increases, you are overfitting the electron density map.
Advanced H-Atom Refinement: To accurately map the critical N-H and O-H hydrogen bonds of the oxolane derivative, utilize Hirshfeld Atom Refinement (fragHAR). This quantum-crystallographic approach breaks the protein into fragments, speeding up calculations while yielding highly accurate positions for hydrogen atoms involved in solvent networks[3].
Workflow Visualization
The following diagram illustrates the logical progression of the FBDD crystallographic pipeline, highlighting the integration of advanced refinement techniques.
Workflow for X-ray crystallographic analysis and refinement of fragment-bound protein complexes.
References
Chen, J. C.-H., et al. "Solvent organization in the ultrahigh-resolution crystal structure of crambin at room temperature." OSTI.GOV.
Bergmann, J., et al. "fragHAR: towards ab initio quantum-crystallographic X-ray structure refinement for polypeptides and proteins." PubMed.
Yamada, Y., et al. "Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity." PubMed.
Analytical Techniques for the Quality Control of [3-(Methylamino)oxolan-3-yl]methanol: A Comparative Guide
Executive Summary & Molecular Profiling[3-(Methylamino)oxolan-3-yl]methanol (CAS 1339578-61-8) is a low-molecular-weight organic compound featuring a tetrahydrofuran (oxolane) ring, a secondary methylamino group, and a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Profiling[3-(Methylamino)oxolan-3-yl]methanol (CAS 1339578-61-8) is a low-molecular-weight organic compound featuring a tetrahydrofuran (oxolane) ring, a secondary methylamino group, and a primary alcohol[1]. For drug development professionals, establishing a robust Quality Control (QC) strategy for this molecule presents three distinct analytical challenges:
Lack of a UV Chromophore: The absence of conjugated pi-systems renders standard direct UV detection ineffective.
High Polarity: The combination of an amine and a hydroxyl group leads to poor retention on traditional reversed-phase (RP) C18 columns.
Chirality: The C3 position of the oxolane ring is a chiral center, necessitating stereoselective resolution to determine enantiomeric excess (ee).
This guide objectively compares analytical methodologies to ensure the highest standards of scientific integrity in your QC workflows, grounded in the latest ICH Q2(R2) validation framework[1].
Assay and Impurity Profiling: Technique Comparison
To quantify the active pharmaceutical ingredient (API) and its related substances, laboratories must choose between direct mass spectrometry and derivatization-based optical chromatography[2].
Table 1: Comparison of Techniques for Assay & Impurities
Feature
LC-MS/MS (HILIC)
HPLC-UV (Derivatized)
GC-MS (Derivatized)
Sample Prep
Direct dilution
FMOC-Cl Derivatization
MTBSTFA Silylation
Sensitivity
High (pg/mL)
Moderate (ng/mL)
Moderate (ng/mL)
Throughput
High (<5 min/run)
Low (Incubation + 15 min/run)
Low (Heating + 20 min/run)
Best For
High-throughput QC, trace impurities
Routine QC without MS infrastructure
Volatile impurity profiling
LC-MS/MS (Direct Analysis Workflow)
Expertise & Causality: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the premier choice for direct analysis. Because the molecule is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the polar oxolane derivative to partition effectively. Electrospray Ionization (ESI) perfectly exploits the secondary amine, which readily accepts a proton to form a stable [M+H]+ ion.
Trustworthiness (Self-Validating System): To ensure robustness against matrix effects (ion suppression/enhancement), this protocol mandates the use of an isotopically labeled internal standard (e.g., a deuterated analog) to self-correct quantitative variances.
Experimental Protocol:
Sample Preparation: Accurately weigh [3-(Methylamino)oxolan-3-yl]methanol and dilute to the target concentration in Acetonitrile/Water (90:10, v/v). Spike with 50 ng/mL of the deuterated internal standard.
Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: Isocratic elution using 85% Acetonitrile and 15% 10 mM Ammonium Formate (pH 3.0). The acidic pH ensures the amine remains fully ionized.
Detection: ESI+ MRM mode. Monitor specific precursor-to-product ion transitions.
HPLC-UV (Pre-Column Derivatization Workflow)
Expertise & Causality: For laboratories lacking LC-MS/MS infrastructure, HPLC-UV is a viable alternative, provided the molecule is derivatized[2]. Reacting the secondary amine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) attaches a massive, highly conjugated fluorenyl group. This achieves two goals simultaneously: it imparts strong UV absorbance (at 265 nm) and significantly increases the molecule's hydrophobicity, enabling excellent retention on standard RP-C18 columns.
Fig 2. FMOC-Cl derivatization pathway for UV-transparent secondary amines.
Experimental Protocol:
Buffer Preparation: Prepare a 0.1 M borate buffer adjusted to pH 9.5. The alkaline environment ensures the secondary amine is deprotonated and nucleophilic.
Derivatization Reaction: To 0.5 mL of the sample solution, add 25 µL of the borate buffer and 100 µL of 2.5 mM FMOC-Cl in acetonitrile[2].
Incubation: Vortex and incubate at 40°C for 30 minutes to drive the reaction to completion.
Quenching: Add 10 µL of 30% HCl to neutralize the pH and halt the reaction.
Analysis: Inject onto a C18 column (4.6 x 150 mm, 5 µm) using a gradient of Water/Acetonitrile. Detect at 265 nm.
(Note: While GC-MS can be utilized, the polar -OH and -NHCH3 groups require silylation via reagents like MTBSTFA to increase volatility and thermal stability. LC-based methods are generally preferred to avoid thermal degradation of the oxolane ring).
Enantiomeric Resolution: Chiral SFC vs. Chiral HPLC
Because [3-(Methylamino)oxolan-3-yl]methanol possesses a chiral center at the C3 position, determining enantiomeric purity is a critical QC parameter.
Table 2: Chiral SFC vs. Chiral HPLC
Feature
Chiral SFC-MS
Chiral HPLC-UV
Mobile Phase
scCO2 + Methanol (0.1% DEA)
Hexane / Isopropanol (0.1% DEA)
Mass Transfer
Excellent (Sharp peaks)
Moderate (Broader peaks)
Analysis Time
Fast (<10 min)
Slow (20-30 min)
Green Chemistry
High (Reduced solvent waste)
Low (High organic solvent usage)
Expertise & Causality: Supercritical Fluid Chromatography (SFC) has largely superseded HPLC for the chiral separation of polar amino alcohols[3]. SFC utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase. scCO2 has a lower viscosity and higher diffusivity than liquid solvents, resulting in faster mass transfer kinetics and sharper peaks.
Crucially, because the analyte contains a basic secondary amine, it is prone to severe peak tailing due to secondary interactions with residual silanols on the chiral stationary phase (CSP). To counteract this, a basic additive (0.1% Diethylamine) is added to the methanol co-solvent. The DEA acts as a competitive masking agent, occupying the acidic silanol sites and ensuring the analyte elutes with perfect Gaussian symmetry.
Experimental Protocol:
Column Selection: Use an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: scCO2 with a co-solvent of Methanol containing 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA). The combination of DEA and TFA forms a volatile ion pair that is MS-compatible while preserving peak shape.
Conditions: Maintain column temperature at 40°C and backpressure at 120 bar to ensure the CO2 remains in the supercritical state.
Detection: Quadrupole MS in ESI+ mode to selectively track the enantiomers without matrix interference.
ICH Q2(R2) Method Validation Framework
Regardless of the chosen technique, the analytical procedure must be validated according to the latest ICH Q2(R2) guidelines to prove it is "fit for purpose"[1]. A self-validating QC system for [3-(Methylamino)oxolan-3-yl]methanol must document:
Specificity: Demonstrate that the method can unambiguously assess the analyte in the presence of synthetic precursors and degradation products.
Accuracy & Precision: Perform recovery studies across 3 concentration levels (e.g., 50%, 100%, 150% of the nominal target) with a minimum of 9 determinations[1].
Range & Linearity: Establish a linear response model (R² > 0.999) across the reportable range, accounting for all sample preparation steps[1].
Fig 1. Quality Control Analytical Workflow for[3-(Methylamino)oxolan-3-yl]methanol.
References
[[1.1]][3-(methylamino)oxolan-3-yl]methanol | CAS 1339578-61-8 - American Elements - 4
[[1.4]] A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC - Benchchem - 2
[[1.5]] The Derivatization and Analysis of Amino Acids by GC-MS - MilliporeSigma - Link
[[2.5]] Validation of Analytical Procedures Q2(R2) - ICH - 1
[[2.9]] Recent Advances in Separation and Analysis of Chiral Compounds - Analytical Chemistry (ACS) - 3
A Comparative Guide to the Synthetic Efficacy of Routes to [3-(Methylamino)oxolan-3-yl]methanol
Introduction [3-(Methylamino)oxolan-3-yl]methanol is a substituted tetrahydrofuran derivative that represents a valuable building block in medicinal chemistry and drug development. Its structure, featuring a quaternary c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
[3-(Methylamino)oxolan-3-yl]methanol is a substituted tetrahydrofuran derivative that represents a valuable building block in medicinal chemistry and drug development. Its structure, featuring a quaternary carbon center with both a hydrophilic hydroxymethyl group and a secondary amine, makes it an attractive scaffold for introducing specific pharmacophores. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers.
This guide provides an in-depth comparison of three plausible and robust synthetic strategies for obtaining [3-(Methylamino)oxolan-3-yl]methanol. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, strategic advantages, and practical limitations of each route. The comparison is supported by detailed experimental protocols, comparative data tables, and process-flow visualizations to empower chemists to select the optimal route for their specific research or development goals.
Overview of Synthetic Strategies
The synthesis of a molecule with a quaternary stereocenter, such as our target compound, requires careful strategic planning. The primary challenge lies in the efficient construction of the C3-carbon bond framework bearing both the C-N and C-C (hydroxymethyl) bonds. We will evaluate three distinct approaches that address this challenge differently:
Route 1: Reductive Amination: A convergent approach that forms the C-N bond as the final key step from a ketone precursor.
Route 2: Epoxide Ring-Opening: A strategy that utilizes the regioselective nucleophilic attack of methylamine on a spiro-epoxide to concurrently set the amino and alcohol functionalities.
Route 3: Amide Reduction: A classical transformation that builds a robust amide intermediate which is subsequently reduced to the target amine.
The logical flow and key transformations of these strategies are outlined below.
Caption: High-level overview of the three distinct synthetic pathways.
Route 1: Synthesis via Reductive Amination
Strategy and Rationale
Reductive amination is one of the most powerful and widely utilized methods for the synthesis of amines in medicinal chemistry.[1] This one-pot procedure involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[2] The primary advantage of this route is its efficiency and the avoidance of harsh conditions or difficult-to-handle reagents.
For our target, the key precursor is 3-hydroxymethyl-tetrahydrofuran-3-one . The strategy hinges on the selective reduction of the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this purpose, as it is less reactive towards carbonyls at neutral or slightly acidic pH but highly effective at reducing the protonated iminium intermediate.[3][4]
Caption: The reductive amination pathway to the target compound.
Experimental Protocol
Part A: Synthesis of 3-Hydroxymethyl-tetrahydrofuran-3-one (Precursor)
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
After 15 minutes, add a solution of 3-hydroxytetrahydrofuran (1.0 eq.) in DCM. Stir for 1 hour at -78 °C.[5]
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature over 2 hours.
Quench the reaction with water and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, ethyl acetate/heptane gradient) to yield the ketone precursor.
Part B: Reductive Amination
Dissolve the ketone precursor (1.0 eq.) and methylamine (1.2 eq., as a solution in THF or as hydrochloride salt with an added equivalent of base) in methanol.
Add 3Å molecular sieves and stir for 1 hour at room temperature to facilitate imine formation.
Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Monitor the reaction pH and maintain it between 6-7 by adding small amounts of acetic acid if necessary.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Quench the reaction by slowly adding 1M HCl until gas evolution ceases.
Basify the mixture with 2M NaOH and extract with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify via column chromatography to obtain [3-(Methylamino)oxolan-3-yl]methanol.
Performance Metrics & Analysis
Metric
Assessment
Rationale
Overall Yield
Moderate
Two steps from a commercially available precursor. Swern oxidation yields are typically good (70-90%), and reductive aminations are often high-yielding (80-95%).
Scalability
Good
One-pot nature of the final step is advantageous. Swern oxidation can be challenging on a large scale due to gas evolution and low temperatures, but alternatives exist.
Reagent Safety
Moderate
NaBH₃CN is toxic and releases HCN upon acidification, requiring careful handling and quenching procedures.[1] Oxalyl chloride and DMSO also require careful handling.
Purity
High
Chromatographic purification is effective. The main byproducts are typically unreacted ketone or the corresponding alcohol from ketone reduction.
Pros
Convergent, high-yielding final step, well-established chemistry.
Cons
Requires synthesis of a ketone precursor, use of toxic cyanoborohydride.
Route 2: Synthesis via Epoxide Ring-Opening
Strategy and Rationale
The ring-opening of epoxides with amine nucleophiles is a fundamental and highly reliable method for the synthesis of β-amino alcohols.[6] This route proposes the synthesis of a key spiro-epoxide intermediate, 1,4-dioxaspiro[2.4]heptan-2-ylmethanol , which can then be opened by methylamine.
The nucleophilic attack of methylamine is expected to occur at the less sterically hindered carbon of the epoxide ring, which directly installs the methylamino and hydroxymethyl groups at the C3 position of the tetrahydrofuran ring. This approach is attractive due to its atom economy and the direct formation of the required functionality in a single step from the epoxide.
Caption: The epoxide ring-opening pathway.
Experimental Protocol
Part A: Synthesis of 1,4-Dioxaspiro[2.4]heptan-2-ylmethanol (Precursor)
Generate dimethylsulfoxonium methylide in situ by treating trimethylsulfoxonium iodide (1.1 eq.) with sodium hydride (1.1 eq.) in anhydrous DMSO.
Cool the ylide solution to 0 °C and add tetrahydrofuran-3-one (1.0 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Pour the reaction mixture into ice water and extract with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the spiro-epoxide ketone.
Dissolve the resulting ketone in methanol at 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
Stir for 2 hours, then quench with acetone and concentrate. Purify by column chromatography to yield the epoxide alcohol precursor.
Part B: Nucleophilic Ring-Opening
Combine the epoxide precursor (1.0 eq.) with an excess of methylamine (5-10 eq., as a 40% solution in water or in an alcoholic solvent) in a sealed pressure vessel.
Heat the reaction to 60-80 °C and stir for 12-24 hours.
Cool the vessel to room temperature and carefully vent.
Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to yield the target compound.
Performance Metrics & Analysis
Metric
Assessment
Rationale
Overall Yield
Moderate to Low
Three steps are required. The Corey-Chaykovsky reaction can be variable, and the high pressure/temperature for the ring-opening may lead to byproducts.
Scalability
Moderate
The use of a pressure vessel for the final step can be a limitation for large-scale synthesis. Handling NaH for the ylide generation requires care.
Reagent Safety
Moderate
Sodium hydride is highly flammable. The final step requires a pressure-rated vessel.
Purity
Good
The primary product is well-defined, though purification from excess amine and potential regioisomeric byproducts (if opening is not perfectly selective) is necessary.
Pros
Atom-economical final step, direct installation of required functionalities.
Cons
Multi-step precursor synthesis, requires pressure equipment, potential for regioselectivity issues.
Route 3: Synthesis via Amide Reduction
Strategy and Rationale
This route employs a classic transformation: the reduction of a tertiary amide to a tertiary amine using a powerful hydride source like lithium aluminum hydride (LiAlH₄). The synthesis begins with a commercially available starting material which is converted into a diester, then selectively hydrolyzed and amidated.
The key intermediate is N-methyl-3-(hydroxymethyl)oxolane-3-carboxamide . The strength of this approach lies in its reliability and the predictable nature of the transformations. While it involves more steps than other routes, each step is a high-yielding, well-understood reaction, which can be advantageous for process control and optimization.
Caption: The amide reduction pathway.
Experimental Protocol
Part A: Synthesis of N-methyl-3-(hydroxymethyl)oxolane-3-carboxamide (Precursor)
Synthesize tetrahydrofuran-3,3-dicarboxylic acid diethyl ester by reacting diethyl malonate with 1-bromo-2-(2-bromoethoxy)ethane in the presence of a base like sodium ethoxide.
Selectively reduce one of the ester groups to the alcohol. This can be achieved by forming the mono-acid salt via hydrolysis of one ester group, followed by reduction of the remaining ester with a reagent like NaBH₄ after conversion to a mixed anhydride.
The resulting mono-acid is then coupled with methylamine. To a solution of the carboxylic acid (1.0 eq.) in DCM, add EDC (1.2 eq.) and HOBt (1.2 eq.).
After 20 minutes, add methylamine hydrochloride (1.2 eq.) and a base such as diisopropylethylamine (DIPEA) (2.5 eq.).
Stir at room temperature overnight. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide precursor, which can be purified by chromatography if necessary.
Part B: Amide Reduction
In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 eq.) in anhydrous THF.
Cool the suspension to 0 °C and add a solution of the amide precursor (1.0 eq.) in anhydrous THF dropwise.
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-8 hours.
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF and ethyl acetate.
Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final product.
Performance Metrics & Analysis
Metric
Assessment
Rationale
Overall Yield
Moderate
This is a longer route (4+ steps), which will reduce the overall yield. However, individual step yields are typically high.
Scalability
Good
Amide couplings and LiAlH₄ reductions are routinely performed on a large scale. The Fieser workup for the LiAlH₄ quench is particularly amenable to scale-up.
Reagent Safety
High Concern
Lithium aluminum hydride is extremely pyrophoric and reacts violently with water. It must be handled with extreme care under strictly anhydrous conditions.
Purity
Very High
The final product is often very clean after the workup procedure, simplifying purification.
Pros
Utilizes robust and predictable reactions, high purity of the final product.
Cons
Longer synthetic sequence, use of highly hazardous and pyrophoric LiAlH₄.
Comparative Analysis and Conclusion
To facilitate a direct comparison, the key attributes of each synthetic route are summarized below.
Feature
Route 1: Reductive Amination
Route 2: Epoxide Ring-Opening
Route 3: Amide Reduction
Number of Key Steps
2
3
4+
Overall Yield
Moderate
Moderate to Low
Moderate
Key Reagents
NaBH₃CN, Oxalyl Chloride
NaH, Pressure Vessel
LiAlH₄, Peptide Coupling Agents
Primary Hazard
Toxic (HCN release)
Flammable (NaH), High Pressure
Pyrophoric (LiAlH₄)
Scalability
Good
Moderate
Good
Key Advantage
Convergent & Efficient
Atom Economy
Robust & Predictable
Key Disadvantage
Use of Cyanide
Requires Pressure Equipment
Long Route, Pyrophoric Reagent
Recommendation
The choice of the optimal synthetic route is highly dependent on the specific context of the research or production campaign.
For Lab-Scale Research & Analogue Synthesis:Route 1 (Reductive Amination) is arguably the most attractive option. Its convergent nature makes it ideal for rapidly accessing the target molecule. While NaBH₃CN is toxic, its handling is routine in a standard medicinal chemistry laboratory, and it offers excellent functional group tolerance for creating a library of analogues.
For Process Development & Scale-Up:Route 3 (Amide Reduction) , despite its length, offers significant advantages in a process chemistry setting. Each step is a classic, well-understood transformation that can be individually optimized and controlled. The hazards of LiAlH₄ are significant, but established engineering controls exist for its safe use on a large scale. The high purity of the final product can also reduce the downstream purification burden.
For Novelty & Exploration:Route 2 (Epoxide Ring-Opening) presents an elegant and atom-economical approach. While it has practical challenges for scaling, it could be a valuable route if the spiro-epoxide precursor can be synthesized efficiently or via an asymmetric method to access enantiopure material.
Ultimately, each route presents a viable pathway to [3-(Methylamino)oxolan-3-yl]methanol, but they offer a clear trade-off between speed, safety, scalability, and the number of synthetic operations. This guide provides the foundational data and rationale for scientists to make an informed and strategic decision.
References
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a general context of amine synthesis.
Google Patents. (2015). CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol.
Spectroscopic comparison of [3-(Methylamino)oxolan-3-yl]methanol and its analogues
Executive Summary: The Quaternary Heterocyclic Scaffold In fragment-based drug discovery (FBDD), the 3,3-disubstituted tetrahydrofuran (THF) scaffold represents a critical "sp³-rich" motif. Unlike flat aromatic systems,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Quaternary Heterocyclic Scaffold
In fragment-based drug discovery (FBDD), the 3,3-disubstituted tetrahydrofuran (THF) scaffold represents a critical "sp³-rich" motif. Unlike flat aromatic systems, [3-(Methylamino)oxolan-3-yl]methanol introduces defined three-dimensional vectors via its quaternary carbon at position 3. This structural rigidity improves selectivity in kinase and GPCR binding pockets but presents unique spectroscopic challenges compared to its mono-substituted analogues.
This guide provides a technical comparison of [3-(Methylamino)oxolan-3-yl]methanol against its closest structural analogues. We focus on distinguishing these motifs using NMR, IR, and MS, emphasizing the detection of the quaternary center and its influence on ring conformation.
The Comparative Cohort
Compound ID
Structure Name
Key Structural Feature
Primary Analytical Challenge
Target (A)
[3-(Methylamino)oxolan-3-yl]methanol
Quaternary C3, N-Me, -CH₂OH
Diastereotopic protons; Ring puckering bias.
Analogue (B)
3-(Methylamino)tetrahydrofuran
Tertiary C3, N-Me
Rapid ring pseudorotation; Less spectral complexity.
Analogue (C)
(3-Aminooxolan-3-yl)methanol
Quaternary C3, Primary -NH₂
N-H exchange broadening; IR band overlap.
Structural Dynamics & Spectroscopic Consequences
The tetrahydrofuran ring is never planar; it exists in a dynamic equilibrium of "envelope" and "twist" conformations. Introducing two substituents at C3 (Target A and Analogue C) creates a Thorpe-Ingold effect , biasing the ring toward specific puckered states to minimize steric clash between the hydroxymethyl group and the ring methylene protons.
Visualization: Conformational Bias & NMR Impact
The following diagram illustrates how 3,3-disubstitution locks the ring conformation, leading to distinct NMR splitting patterns (diastereotopicity) compared to the fluxional mono-substituted analogue.
Figure 1: Impact of C3-substitution on THF ring dynamics and resulting NMR signal complexity.
Protocol 1: High-Resolution NMR Profiling
Objective: To distinguish the quaternary Target A from the tertiary Analogue B and quantify the diastereotopicity of the hydroxymethyl group.
Experimental Methodology
Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.
Reasoning: DMSO slows the exchange of OH and NH protons, allowing observation of scalar coupling (
) and distinct shifts for the amine and alcohol. It also stabilizes the polar conformation.
Concentration: Prepare samples at 10–15 mM to prevent intermolecular H-bonding aggregation, which broadens peaks.
Acquisition: Acquire ¹H NMR (600 MHz recommended) with 64 scans and a relaxation delay (
) of 2.0 s.
Comparative Data Analysis (Expected Shifts)
The hallmark of Target A is the AB system of the -CH₂OH group. In Analogue B, this group is absent. In Analogue C, the NH₂ protons appear distinct from the NHMe.
Proton Environment
Target A (Quaternary)
Analogue B (Tertiary)
Diagnostic Note
C3-CH₂-OH
3.40 & 3.55 ppm (dd)
Absent
Key Identifier. Appears as an AB quartet or two doublets due to the chiral center at C3 making these protons diastereotopic.
N-CH₃
2.35 ppm (s)
2.30 ppm (s)
Singlet. Sharp in DMSO; may broaden in CDCl₃ due to inversion.
Ring C2-H
3.60 & 3.85 ppm (m)
3.50–3.70 ppm (m)
In Target A, these are highly distinct (large ) due to the fixed adjacent quaternary center.
Exchangeable (OH/NH)
OH: ~4.8 ppm (t)NH: ~2.1 ppm (br)
NH: ~1.8 ppm (br)
OH coupling is visible in DMSO. Target A shows integral 1:1 for OH:NH.
Technical Insight:
In Target A, the C4 and C5 protons will also exhibit complex higher-order coupling (AA'BB' or ABCD systems) compared to the simplified spectra of Analogue B. Use ¹H-¹³C HSQC to confirm the quaternary carbon at C3 (approx. 65–70 ppm, no proton correlation).
Protocol 2: Infrared (IR) Spectroscopy
Objective: Differentiate the intramolecular hydrogen bonding networks. The spatial proximity of the -OH and -NHMe groups in Target A facilitates a 5-membered intramolecular H-bond.
Workflow
Technique: Attenuated Total Reflectance (ATR) FTIR.[1][2]
Sample Prep: Neat oil/solid. Ensure the crystal is cleaned with isopropanol to remove lipophilic residues.
Resolution: 2 cm⁻¹.
Spectral Interpretation[1][2][3][4][5]
Target A ([3-(Methylamino)oxolan-3-yl]methanol):
Look for a red-shifted O-H stretch at ~3400 cm⁻¹ (broad) indicating intramolecular H-bonding to the amine nitrogen.
The N-H stretch (secondary amine) appears as a weak, sharp shoulder ~3300 cm⁻¹.
Analogue C (Primary Amine):
Exhibits two N-H bands (symmetric and asymmetric stretches) at ~3350 and 3280 cm⁻¹.
The absence of the N-Me group changes the H-bond geometry, often resulting in a sharper O-H band if the intramolecular bond is less favorable.
Protocol 3: Mass Spectrometry (MS) Fragmentation
Objective: Validate the structure via characteristic fragmentation pathways. The quaternary center directs specific bond cleavages.
Fragmentation Pathway Analysis
In ESI-MS/MS (Positive Mode, [M+H]⁺), the fragmentation is driven by the ionization of the amine.
Loss of Formaldehyde (Target A): The hydroxymethyl group at the quaternary center is prone to loss as CH₂O (30 Da) via a McLafferty-type rearrangement or proximal nucleophilic attack by the ring oxygen.
Ring Opening: The oxolane ring typically opens followed by the loss of C₂H₄O (ethylene oxide equivalent).
Figure 2: Predicted ESI-MS fragmentation logic for [3-(Methylamino)oxolan-3-yl]methanol.
Differentiation:
Target A: Strong peak at [M+H - 30/31] due to labile hydroxymethyl.
Analogue B: Lacks the -31 loss; dominant fragmentation is ring opening.
References
Conformational Analysis of Tetrahydrofuran: Chertkov, A. V., et al. "Conformational analysis of tetrahydrofuran and tetrahydrothiophene using ¹H NMR spectroscopy and ab initio calculations."[3] Chem. Heterocycl.[4][3] Compd.2008 , 44, 621.[3] Link
Stereochemical NMR Analysis: Parella, T. "NMR pulse sequences for the determination of relative configuration in organic molecules." Magn. Reson. Chem.2016 , 54, 73-88. Link
Derivative Spectroscopy: "Uses of Derivative Spectroscopy." Thermo Fisher Scientific Application Notes. Link
Chiral Differentiation: "Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples." Thermo Fisher Scientific. Link
Tetrahydrofuran Derivatives Data: BenchChem Spectroscopic Data Comparison for Tetrahydrofuran Derivatives. Link
A Comparative Guide to the Biological Activity of Substituted Oxolane Enantiomers at Muscarinic Acetylcholine Receptors
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological profiles, with one enantiomer (the eutomer) being significantly more potent or having a different mode of action than the other (the distomer). This guide provides a detailed comparison of the biological activities of enantiomers of substituted oxolanes, with a focus on their interactions with muscarinic acetylcholine receptors (mAChRs).
Muscarinic receptors, a family of G protein-coupled receptors (GPCRs), are crucial for regulating a wide range of physiological functions, making them important therapeutic targets.[1][2] The oxolane (tetrahydrofuran) ring is a key structural motif in many muscarinic ligands.[3] This guide will delve into a specific case study to illustrate the stereoselectivity of these interactions, present the experimental data in a clear format, and provide detailed protocols for the key assays used in their characterization.
Case Study: Desoxymuscarine Enantiomers
A compelling example of enantiomeric differentiation is observed in desoxymuscarine, a substituted oxolane that acts as a muscarinic agonist. The (+) and (-) enantiomers of desoxymuscarine have been evaluated for their potency and efficacy at M2 and M3 muscarinic receptor subtypes, which are predominantly found in the heart and smooth muscle, respectively.[4]
The biological activity of the desoxymuscarine enantiomers was assessed in vitro using isolated guinea pig tissues.[4] The potency of these agonists is expressed as pD2 values (the negative logarithm of the EC50), and the intrinsic activity (α) is a measure of their efficacy relative to a full agonist.
The data clearly demonstrates that (+)-desoxymuscarine is the eutomer, exhibiting significantly higher potency at both M2 and M3 receptors compared to its distomer, (-)-desoxymuscarine. The eudismic ratio, which is the ratio of the potencies of the eutomer and the distomer, is substantial for both receptor subtypes, highlighting the high degree of stereoselectivity of the muscarinic receptors.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors mediate their effects through different G protein signaling pathways. M2 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). M3 receptors, on the other hand, couple to Gαq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.[2][5]
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The determination of the biological activity of the desoxymuscarine enantiomers involved isolated tissue bath experiments, a classic pharmacological technique.
Objective: To determine the potency (pD2) and intrinsic activity (α) of muscarinic agonists on M2 (atria) and M3 (ileum) receptors.
Methodology:
Tissue Preparation: Guinea pigs are euthanized, and the heart and a segment of the ileum are rapidly excised and placed in oxygenated Krebs solution. The atria are dissected from the ventricles, and a section of the ileum is prepared.
Tissue Mounting: The prepared tissues are mounted in an organ bath containing Krebs solution maintained at 37°C and bubbled with 95% O2 and 5% CO2. The atria are connected to an isometric force transducer to measure the force of contraction, while the ileum is connected to an isotonic transducer to measure longitudinal muscle contraction.
Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes, with regular washing with fresh Krebs solution.
Cumulative Concentration-Response Curve:
A cumulative concentration-response curve is constructed by adding the agonist to the organ bath in increasing concentrations.
Each concentration is left in contact with the tissue until a stable response is achieved before the next concentration is added.
The responses are recorded and expressed as a percentage of the maximal response to a full agonist (e.g., carbachol).
Data Analysis: The concentration-response data is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined. The pD2 value is then calculated as -log(EC50). The intrinsic activity (α) is calculated as the ratio of the maximal response of the test agonist to the maximal response of the full agonist.
Caption: Isolated Tissue Assay Workflow.
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of the compounds tested is critical for accurately assessing their biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and precise method for this purpose.[6][7]
Objective: To determine the enantiomeric excess (ee) of a substituted oxolane.
Instrumentation and Reagents:
HPLC system with a chiral column (e.g., polysaccharide-based column).
HPLC-grade solvents (e.g., hexane, isopropanol).
Amine modifier (e.g., diethylamine).
Procedure:
Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a mixture of hexane and isopropanol with a small percentage of an amine modifier.
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Injection: Inject a small volume of the sample onto the chiral column.
Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to their separation and elution at different retention times.
Detection: A UV detector is commonly used to detect the eluted enantiomers.
Data Analysis: The area under each peak corresponding to the two enantiomers is integrated. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Conclusion
The stark differences in the biological activity of the enantiomers of desoxymuscarine at muscarinic acetylcholine receptors underscore the critical importance of stereochemistry in drug design and development. The eutomer, (+)-desoxymuscarine, is significantly more potent than the distomer, (-)-desoxymuscarine, at both M2 and M3 receptor subtypes. This guide has provided a comparative analysis of their activities, an overview of the relevant signaling pathways, and detailed experimental protocols for their characterization. For researchers in the field, a thorough understanding and application of these principles and techniques are paramount for the development of safe and effective therapeutics.
References
De Amici, M., et al. (1991). Synthesis and pharmacological characterization of enantiomerically pure muscarinic agonists: difluoromuscarines. Journal of Medicinal Chemistry, 34(10), 2991-2996. Retrieved from [Link]
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Gualtieri, F., et al. (2000). Pharmacological profile of enantiomerically pure chiral muscarinic agonists: desoxymuscarines. Bioorganic & Medicinal Chemistry, 8(6), 1433-1441. Retrieved from [Link]
Grana, E., et al. (1996). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
Chapple, C. R., et al. (2001). Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle. British Journal of Pharmacology, 133(7), 1197-1205. Retrieved from [Link]
Wysocka, J., et al. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Molecules, 29(4), 882. Retrieved from [Link]
ResearchGate. (2015). From which instrument can we determine enantiomeric purity? Retrieved from [Link]
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
Cacciatore, I., et al. (2021). New potent muscarinic receptor ligands bearing the 1,4‐dioxane nucleus: Investigation on the nature of the substituent in position 2. Archiv der Pharmazie, 354(8), 2100067.
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology. Retrieved from [Link]
Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Retrieved from [Link]
Liu, X., et al. (2014). Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. ACS Chemical Neuroscience, 5(9), 813-823. Retrieved from [Link]
Ali, I., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2616.
Ali, I., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2616. Retrieved from [Link]
Bagaria, S. K., et al. (2024). Synthesis and Biological Evaluation of Some Thietane Derivatives. In S-Heterocycles (pp. 293-312). Springer.
Triggle, D. J., & Triggle, C. R. (1976). Stereochemistry of the Interaction of Enantiometic 1,3-Dioxolane Analogs of Muscarone with Cholinergic Receptors. Journal of Medicinal Chemistry, 19(2), 295-298.
Kruse, A. C., et al. (2013). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 504(7478), 101-106. Retrieved from [Link]